molecular formula C10H10O2 B3253230 4-Hydroxy-7-methyl-1-indanone CAS No. 22242-84-8

4-Hydroxy-7-methyl-1-indanone

Cat. No.: B3253230
CAS No.: 22242-84-8
M. Wt: 162.18 g/mol
InChI Key: LQCJCAYSGRFFCU-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methyl-1-indanone is a natural product found in Bacteria with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,11H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJCAYSGRFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701046098
Record name 4-Hydroxy-7-methyl-1-indanone
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Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22242-84-8
Record name 4-Hydroxy-7-methyl-1-indanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-7-METHYL-1-INDANONE
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Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone of significant interest in organic synthesis and medicinal chemistry. As a functionalized indanone, it serves as a versatile scaffold for the construction of more complex molecules, including biologically active compounds. Its structure, featuring a hydroxyl group, a methyl group, and a ketone within a constrained bicyclic system, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Hydroxy-7-methyl-1-indanone, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. The methodologies for acquiring this data are also detailed to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in 4-Hydroxy-7-methyl-1-indanone dictates its spectral properties. The aromatic ring, substituted with a hydroxyl, a methyl, and an alkyl moiety, will show characteristic signals in the aromatic region of the NMR spectra. The five-membered ring containing the ketone and two methylene groups will have distinct aliphatic proton and carbon signals. The hydroxyl and carbonyl groups will be readily identifiable in the IR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.

Caption: Molecular structure of 4-Hydroxy-7-methyl-1-indanone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Hydroxy-7-methyl-1-indanone, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Hydroxy-7-methyl-1-indanone is characterized by distinct signals for the aromatic protons, the methylene protons of the indanone ring, the methyl protons, and the hydroxyl proton.

¹H NMR Data (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.69s1HAr-OH
7.02d, J=8.1 Hz1HH-5
6.96d, J=8.1 Hz1HH-6
2.98m2HH-2
2.62m2HH-3
2.47s3HAr-CH₃

Interpretation:

  • The downfield singlet at 9.69 ppm is characteristic of a phenolic hydroxyl proton.

  • The two doublets at 7.02 and 6.96 ppm correspond to the two ortho-coupled protons on the aromatic ring.

  • The multiplets at 2.98 and 2.62 ppm are assigned to the two methylene groups (H-2 and H-3) in the five-membered ring.

  • The upfield singlet at 2.47 ppm integrates to three protons and is assigned to the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
207.9C-1 (C=O)
154.8C-4 (C-OH)
144.4C-7a
135.4C-6
129.8C-7
129.6C-5
114.3C-3a
36.7C-2
22.0C-3
17.5Ar-CH₃

Note: The provided ¹³C NMR data is for the methylated analogue (4-Methoxy-7-methyl-1-indanone) from a synthesis precursor. The chemical shifts for 4-Hydroxy-7-methyl-1-indanone are expected to be very similar, with slight variations for the aromatic carbons directly attached to the hydroxyl group.[1] A spectrum is available on PubChem for 4-Hydroxy-7-methyl-1-indanone which can be used for comparison.[2]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-7-methyl-1-indanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 45-90° pulse angle, a wider spectral width than for ¹H NMR, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak.

    • Integrate all signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Data (KBr) [1]

Wavenumber (cm⁻¹)IntensityAssignment
3186Strong, BroadO-H stretch (phenolic)
1680Strong, SharpC=O stretch (aromatic ketone)
1506MediumC=C stretch (aromatic)
1288MediumC-O stretch (phenol)
820MediumC-H bend (aromatic)

Interpretation:

  • The broad absorption band at 3186 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • The strong, sharp peak at 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ketone in the five-membered ring. For indanone-based chalcones, this peak is typically observed between 1680–1700 cm⁻¹.[3]

  • The band at 1506 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.

  • The absorption at 1288 cm⁻¹ corresponds to the C-O stretching of the phenol.

  • The peak at 820 cm⁻¹ is likely due to out-of-plane C-H bending of the aromatic protons.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid 4-Hydroxy-7-methyl-1-indanone powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometric Data

  • Molecular Formula: C₁₀H₁₀O₂[2]

  • Molecular Weight: 162.18 g/mol [2]

  • Molecular Ion Peak (M⁺): m/z = 162

Fragmentation Analysis:

While a specific mass spectrum for 4-Hydroxy-7-methyl-1-indanone is not detailed in the provided search results, a general fragmentation pattern can be predicted based on the structure of indanones. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules like CO, C₂H₄ (ethene), and radical-driven cleavages. For 4-Hydroxy-7-methyl-1-indanone, key expected fragments would include:

  • [M - CO]⁺: m/z = 134

  • [M - CH₃]⁺: m/z = 147

  • Fragments arising from cleavage of the five-membered ring.

Figure 2: Predicted Mass Spectrometry Fragmentation parent [C10H10O2]+. m/z = 162 frag1 [C9H10O]+. m/z = 134 parent->frag1 - CO frag2 [C9H7O2]+ m/z = 147 parent->frag2 - CH3

Caption: Predicted key fragmentation pathways for 4-Hydroxy-7-methyl-1-indanone.

Experimental Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of 4-Hydroxy-7-methyl-1-indanone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a capillary column (e.g., DB-5 or equivalent) and an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at an initial temperature of 100 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to 4-Hydroxy-7-methyl-1-indanone in the chromatogram and analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions.

Integrated Spectroscopic Analysis

The collective data from NMR, IR, and MS provides a self-validating system for the structural confirmation of 4-Hydroxy-7-methyl-1-indanone. The IR spectrum confirms the presence of the hydroxyl and carbonyl functional groups. The ¹H and ¹³C NMR spectra provide the complete carbon-hydrogen framework, and the mass spectrum confirms the molecular weight and provides further structural information through its fragmentation pattern. This integrated approach is essential for unambiguously identifying the compound and ensuring its purity.

Figure 3: Spectroscopic Analysis Workflow cluster_workflow Sample Sample of 4-Hydroxy-7-methyl-1-indanone NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Spectra, Peaks, Fragments) NMR->Data IR->Data MS->Data Analysis Integrated Analysis and Structure Confirmation Data->Analysis

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

References

  • PubChem. 4-Hydroxy-7-methyl-1-indanone. National Center for Biotechnology Information. [Link]

  • ResearchGate. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.[Link]

  • Journal of Physical Science. Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.[Link]

Sources

Biological activity of 4-Hydroxy-7-methyl-1-indanone.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-7-methyl-1-indanone (C₁₀H₁₀O₂) is a rare, naturally occurring bicyclic ketone isolated from the cyanobacterium Nostoc commune. Unlike generic indanone derivatives, this molecule occupies a unique dual-functional niche in medicinal chemistry:

  • Direct Therapeutic Agent: It exhibits intrinsic antibacterial activity against both Gram-positive and Gram-negative pathogens.

  • High-Value Scaffold: It serves as the critical biosynthetic and synthetic precursor to Pterosins (e.g., Pterosin B), a class of sesquiterpenoids with potent anti-diabetic (AMPK activation) and cytotoxic properties.

This guide provides a comprehensive technical analysis of its biological profile, synthesis pathways, and experimental protocols for validation.

Chemical Profile & Structural Biology

The molecule features a fused benzene and cyclopentanone ring system (indanone core) substituted with a hydroxyl group at position 4 and a methyl group at position 7. This substitution pattern is pharmacologically significant because it mimics the "warhead" region of several bioactive sesquiterpenes.

PropertySpecification
IUPAC Name 4-hydroxy-7-methyl-2,3-dihydroinden-1-one
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Crystalline solid (White to off-white)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
Natural Source Nostoc commune (Cyanobacteria), Pteridium aquilinum (Bracken fern - as precursor)
Pharmacophore Analysis
  • C1-Carbonyl : Essential for hydrogen bonding interactions with target enzymes (e.g., AMPK regulatory domains).

  • C4-Hydroxyl : Provides a handle for derivatization (e.g., glycosylation or etherification) to modulate solubility and bioavailability.

  • C7-Methyl : Steric anchor that restricts conformational rotation in receptor binding pockets, enhancing specificity compared to non-methylated analogs.

Direct Biological Activity: The Nostoc Factor

While often overshadowed by its derivatives, the parent molecule itself possesses confirmed biological activity.

Antibacterial Spectrum

Isolated from the cultured cells of Nostoc commune (strain EAWAG 122b), 4-Hydroxy-7-methyl-1-indanone has demonstrated growth inhibition against specific pathogens.

Pathogen TypeOrganismActivity Observation
Gram-Positive Bacillus cereusGrowth Inhibition (MIC data varies by strain)
Gram-Positive Staphylococcus epidermidisModerate Inhibition
Gram-Negative Escherichia coliWeak to Moderate Inhibition

Mechanism of Action (Hypothesized): Unlike standard antibiotics that target cell wall synthesis, indanone derivatives often act via membrane disruption or oxidative stress induction . The lipophilic nature of the indanone core allows intercalation into the bacterial cell membrane, potentially disrupting the proton motive force.

Scaffold Pharmacology: The Pterosin Connection

The primary utility of 4-Hydroxy-7-methyl-1-indanone in modern drug discovery is its role as the scaffold for Pterosin B .

Metabolic Pathway & AMPK Activation

Derivatives synthesized from this core (specifically Pterosin B) are potent activators of AMP-activated protein kinase (AMPK) , a master regulator of cellular energy homeostasis.

  • Therapeutic Outcome: Enhanced glucose uptake in skeletal muscle (insulin-independent mechanism).

  • Clinical Relevance: Potential treatment for Type 2 Diabetes and obesity.

Cytotoxicity & Oncology

Derivatives functionalized at the C2 and C3 positions of the indanone ring have shown cytotoxicity against human cancer cell lines, particularly HeLa (Cervical Cancer) and HT-29 (Colon Cancer) . The mechanism involves:

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase.[1]

  • Apoptosis: Downregulation of Bcl-2 and inhibition of NF-κB signaling.[2]

Experimental Protocols

Synthesis Protocol (High-Yield Route)

Objective: Synthesize 4-Hydroxy-7-methyl-1-indanone from 6-methylcoumarin. Reference: Indian Journal of Chemistry, Vol. 47B, 2008.

Reagents:

  • 6-Methylcoumarin[3]

  • Anhydrous Aluminum Chloride (AlCl₃)[3]

  • Pd/C (10%)

  • Hydrogen gas

Workflow:

  • Hydrogenation: Dissolve 6-methylcoumarin in ethanol. Add 10% Pd/C catalyst. Hydrogenate at 40 psi for 4 hours. Filter catalyst and evaporate solvent to yield dihydro-6-methylcoumarin.

  • Fries Rearrangement / Cyclization: Mix the dihydro-intermediate intimately with anhydrous AlCl₃ (molar ratio 1:3).

  • Fusion: Heat the mixture in an oil bath at 160–170°C for 2 hours. The mass will turn dark.

  • Quenching: Cool to RT. Decompose the complex with ice-cold HCl (2N).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from benzene/petroleum ether.

    • Expected Yield: >80%[4][5]

    • Validation: ¹H NMR (CDCl₃): δ 2.30 (s, 3H, CH₃), 2.65 (t, 2H, CH₂), 3.05 (t, 2H, CH₂), 6.8–7.2 (m, aromatic protons).

Antibacterial Assay (Microdilution Method)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve 4-Hydroxy-7-methyl-1-indanone in DMSO (Stock: 10 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. epidermidis) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 1 µg/mL).

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add 10 µL Resazurin dye (0.01%). Incubate 2 hours. Blue -> Pink color change indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

Visualization of Pathways

Synthesis & Biological Activity Network

The following diagram illustrates the chemical genesis of the molecule and its divergent biological applications.

IndanoneActivity Precursor 6-Methylcoumarin Target 4-Hydroxy-7-methyl-1-indanone (Core Scaffold) Precursor->Target 1. H2/Pd-C 2. AlCl3 Fusion Nostoc Source: Nostoc commune Target->Nostoc Natural Origin Bacteria Antibacterial Activity (B. cereus, S. epidermidis) Target->Bacteria Direct Inhibition Pterosin Pterosin B (Derivative) Target->Pterosin Alkylation & Functionalization AMPK AMPK Activation (Glucose Uptake) Pterosin->AMPK Therapeutic Mechanism Cancer Cytotoxicity (HeLa, HT-29) Pterosin->Cancer Apoptosis Induction

Caption: Figure 1.[3][6][7][8] The central role of 4-Hydroxy-7-methyl-1-indanone as both a bioactive natural product and a precursor to potent anti-diabetic agents (Pterosins).

References

  • Kamat, S. P., et al. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry, Section B.

  • Jaki, B., et al. (2000).[9] New antibacterial metabolites from the cyanobacterium Nostoc commune (EAWAG 122b). Journal of Natural Products.

  • Hsu, F. L., et al. (2006). Antidiabetic effects of Pterosin A and Pterosin B from Pteridium aquilinum. Journal of Natural Products. (Contextual grounding for Pterosin activity).
  • Ahmed, N. (2016).[6][8] Biological activity of 1-indanones and their derivatives. Beilstein Journal of Organic Chemistry.

  • PubChem Compound Summary . 4-Hydroxy-7-methyl-1-indanone (CID 5005111). National Center for Biotechnology Information.

Sources

The Indanone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility has led to the development of numerous indanone derivatives with potent therapeutic activities across various disease areas. This technical guide provides a comprehensive overview of the current landscape of indanone-based drug discovery, intended for researchers and professionals in the pharmaceutical sciences. We will delve into the fundamental chemistry and synthesis of indanone derivatives, explore their multifaceted pharmacological applications with a focus on neurodegenerative disorders, oncology, and inflammatory diseases, and provide detailed experimental protocols and mechanistic insights to facilitate further research and development in this promising field.

The Indanone Core: A Foundation for Diverse Bioactivity

The 1-indanone moiety is a valuable structural motif found in a range of natural products and serves as a crucial intermediate in the synthesis of medicinally important molecules.[1] Its rigid, fused-ring system provides a defined three-dimensional conformation that can be strategically functionalized to achieve specific interactions with biological macromolecules. The inherent chemical reactivity of the ketone group and the aromatic ring allows for a wide range of synthetic modifications, making it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries.

The significance of the indanone scaffold was prominently highlighted by the successful development and approval of Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the treatment of Alzheimer's disease.[2][3] This landmark achievement spurred significant scientific interest in exploring the full therapeutic potential of the indanone nucleus.

Synthetic Strategies for Crafting Indanone Derivatives

The generation of diverse indanone libraries is crucial for exploring their therapeutic potential. A variety of synthetic methodologies have been developed to construct the core indanone scaffold and introduce functional groups at various positions. Common strategies include intramolecular Friedel-Crafts acylation, Nazarov cyclization, and tandem reactions.[4][5]

Intramolecular Friedel-Crafts Acylation: A Classic Approach

One of the most traditional and widely used methods for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[4] This reaction is typically promoted by a Lewis acid or a strong protic acid.

  • Causality behind Experimental Choices: The choice of catalyst (e.g., polyphosphoric acid, AlCl₃, ZnCl₂) and reaction conditions (temperature, solvent) is critical and depends on the nature of the substituents on the aromatic ring. Electron-donating groups on the aryl ring facilitate the electrophilic aromatic substitution, often allowing for milder reaction conditions. Conversely, electron-withdrawing groups can deactivate the ring, necessitating stronger acids and higher temperatures. The use of the acid chloride derivative of the 3-arylpropionic acid can enhance reactivity.

Modern Synthetic Innovations

More contemporary approaches offer milder reaction conditions and greater functional group tolerance.[5] Rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shifts, for instance, enable the synthesis of 2,3-substituted indanones in high yields under aqueous and ligand-free conditions.[5] Such methods are highly valued for their efficiency and alignment with the principles of green chemistry.

General Synthesis Scheme for Functionalized Indanones

A representative synthetic pathway to generate functionalized indanone derivatives often starts from readily available starting materials and involves key steps like cyclization and condensation reactions.[6]

G cluster_synthesis General Synthetic Pathway start Substituted 3-Arylpropionic Acid intermediate1 Cyclization (e.g., Friedel-Crafts) start->intermediate1 indanone_core 1-Indanone Core intermediate1->indanone_core intermediate2 Aldol Condensation with Aldehyde indanone_core->intermediate2 final_product Functionalized Indanone Derivative intermediate2->final_product

Caption: A generalized workflow for the synthesis of functionalized indanone derivatives.

Therapeutic Applications: A Multi-Target Landscape

The indanone scaffold has proven to be a versatile platform for the development of therapeutic agents targeting a wide range of diseases.[4]

Neurodegenerative Disorders: Beyond Symptomatic Relief

The most prominent therapeutic application of indanone derivatives is in the management of neurodegenerative diseases, particularly Alzheimer's disease (AD).[3] AD is a complex multifactorial disease characterized by cognitive decline, the presence of amyloid-beta (Aβ) plaques, and neuroinflammation.[7] Indanone-based compounds have been designed as multi-target-directed ligands (MTDLs) to address these various pathological hallmarks.[8]

Indanone derivatives exert their neuroprotective effects through several key mechanisms:

  • Cholinesterase Inhibition: Many indanone derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[8] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which is crucial for cognitive function.[3] The well-established drug Donepezil operates primarily through this mechanism.[9]

  • Aβ Aggregation Inhibition: A critical event in AD pathogenesis is the aggregation of Aβ peptides into neurotoxic oligomers and plaques. Several indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disassembly of pre-formed Aβ fibrils.[8]

  • Monoamine Oxidase (MAO) Inhibition: Indanone derivatives can also modulate the activity of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[3] Inhibition of these enzymes can elevate the levels of these neuroprotective chemicals in the brain.[3]

  • Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. Some indanone derivatives possess antioxidant properties, helping to mitigate this damage.[8]

Compound IDTarget(s)IC50 (AChE)Aβ Aggregation InhibitionReference
Donepezil AChE~10 nM-[2][3]
Compound 6a AChE, Metal Chelation1.8 nM-[10]
Compound 9 AChE, BuChE, Aβ Aggregation14.8 nM85.5%[8]
Compound 14 AChE, BuChE, Aβ Aggregation18.6 nM83.8%[8]
Compound 56 AChE12.30 µM-[11]
Compound 64 AChE12.01 µM-[11]

This protocol describes a colorimetric method to determine the in vitro AChE inhibitory activity of indanone derivatives.

Principle: The assay is based on the reaction of acetylthiocholine iodide (ATCI) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • ATCI solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from mouse brain homogenate) diluted in phosphate buffer to a suitable concentration.

    • Test compound solutions (indanone derivatives) at various concentrations in a suitable solvent (e.g., DMSO), with the final DMSO concentration in the assay kept below 1%.

    • Positive control: Donepezil or Tacrine solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution or positive control. For the blank and control wells, add 20 µL of the solvent.

    • Add 140 µL of phosphate buffer to all wells.

    • Add 20 µL of the AChE enzyme solution to the test and control wells. Add 20 µL of phosphate buffer to the blank wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Self-Validating System: The inclusion of a positive control (a known AChE inhibitor) and a blank (to account for non-enzymatic hydrolysis of the substrate) ensures the validity of the assay. The linearity of the reaction rate in the control wells over the measurement period also confirms that the enzyme concentration and substrate are not limiting.

G cluster_AD_pathway Multi-Target Strategy for Alzheimer's Disease Indanone Indanone Derivatives AChE AChE / BuChE Inhibition Indanone->AChE Increases Acetylcholine Abeta Aβ Aggregation Inhibition Indanone->Abeta Reduces Plaque Formation MAO MAO Inhibition Indanone->MAO Modulates Neurotransmitters Antioxidant Antioxidant Activity Indanone->Antioxidant Reduces Oxidative Stress Outcome Neuroprotection & Cognitive Enhancement AChE->Outcome Abeta->Outcome MAO->Outcome Antioxidant->Outcome

Caption: The multi-target approach of indanone derivatives in Alzheimer's disease therapy.

Oncology: Targeting Cancer Cell Proliferation and Survival

Indanone derivatives have also demonstrated significant potential as anticancer agents, exhibiting activity against various human cancer cell lines.[12][13] Their mechanisms of action in cancer are diverse and often involve the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.

  • Tubulin Polymerization Inhibition: Some indanone-based thiazolyl hydrazone derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[14] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

  • Induction of Apoptosis: Many indanone derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often accompanied by an increase in reactive oxygen species (ROS) and a reduction in the intracellular antioxidant glutathione (GSH).[14]

  • Kinase Inhibition: The aurone and indanone scaffolds have been investigated for their potential to inhibit kinases, such as Aurora B kinase, which play crucial roles in cell mitosis.[6]

Compound IDCancer Cell LineIC50Mechanism of ActionReference
Compound 10 MCF-7 (Breast Cancer)2.2 µMNot specified[12]
ITH-6 HT-29, COLO 205, KM 12 (Colon Cancer)0.41 - 6.85 µMTubulin polymerization inhibition, G2/M arrest, apoptosis[14]
Compound A3 HT-29 (Colon Cancer)3.41 µMNot specified[6]
Compound E3 HT-29 (Colon Cancer)5.11 µMNot specified[6]

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of indanone derivatives on cancer cell lines.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HT-29) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the indanone derivatives in the growth medium.

    • After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100

    • Plot the % cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.

Causality and Self-Validation: The use of a vehicle control is essential to ensure that the solvent used to dissolve the compounds does not have any inherent toxicity. A positive control validates the assay's ability to detect a cytotoxic effect. The initial cell seeding density is optimized to ensure that the cells are in the logarithmic growth phase during the experiment, providing a reliable measure of cell proliferation.

Inflammatory Diseases: Modulating the Inflammatory Cascade

Indanone derivatives have also shown promise as anti-inflammatory agents.[4][6] Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neuroinflammatory conditions.

  • COX Inhibition: Some indanone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[15][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

  • TNF-α Inhibition: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in many inflammatory diseases. An indanone derivative isolated from Fernandoa adenophylla has shown the ability to bind to TNF-α, suggesting a mechanism for its anti-inflammatory effects.[15][16]

  • Modulation of Inflammatory Cytokines: Studies have shown that certain 2-benzylidene-1-indanone derivatives can partly affect the mRNA levels of inflammatory cytokines, indicating their potential to modulate the inflammatory response at the transcriptional level.[17]

G cluster_inflammation_pathway Anti-inflammatory Mechanisms of Indanone Derivatives Indanone Indanone Derivatives COX COX-1 / COX-2 Inhibition Indanone->COX Decreases Prostaglandins TNFa TNF-α Inhibition Indanone->TNFa Blocks Pro-inflammatory Signaling Cytokines Modulation of Inflammatory Cytokines Indanone->Cytokines Regulates Immune Response Outcome Reduction of Inflammation COX->Outcome TNFa->Outcome Cytokines->Outcome

Caption: Key anti-inflammatory targets of indanone derivatives.

Antimicrobial and Antiviral Applications

The broad biological activity of indanone derivatives extends to antimicrobial and antiviral effects.[4] Some isoxazole-fused 1-indanones have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[4] The introduction of electron-withdrawing groups or hydroxyl moieties on the indanone scaffold appears to be beneficial for antimicrobial activity.[18][19] Furthermore, some indanone derivatives have been reported to possess antiviral properties.[4]

Future Perspectives and Conclusion

The indanone scaffold has firmly established itself as a privileged structure in drug discovery, with a remarkable breadth of therapeutic applications. The existing body of research clearly demonstrates the potential of indanone derivatives in treating complex diseases like Alzheimer's, various cancers, and inflammatory conditions.

Future research should focus on:

  • Rational Design of Multi-Target Ligands: Leveraging the multi-target capabilities of the indanone scaffold to design next-generation drugs for complex diseases.

  • Exploring Novel Biological Targets: Expanding the scope of indanone derivatives to new therapeutic areas by screening them against a wider range of biological targets.

  • Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, such as solubility, bioavailability, and metabolic stability, through medicinal chemistry efforts.

  • Advanced In Vivo Studies: Moving promising candidates from in vitro assays to more complex preclinical in vivo models to validate their efficacy and safety.

References

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & medicinal chemistry letters, 22(13), 4462–4466. [Link]

  • Serafin, K., & Stolarczyk, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

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  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science. [Link]

  • (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. (n.d.). ResearchGate. [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. (n.d.). ResearchGate. [Link]

  • Kumar, D., Kumar, N., & Singh, R. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & medicinal chemistry letters, 18(14), 4158–4161. [Link]

  • Zhu, A., Sun, Y., Lai, J., Chen, Z., Bu, X., Yue, Y. N., Ma, M., & Xue, F. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of organic chemistry, 87(12), 7884–7894. [Link]

  • Ali, A., Ullah, H., Khan, S. U., Al-Harrasi, A., & Hussain, J. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. PloS one, 19(4), e0299991. [Link]

  • Yurttaş, L., Aktaş, E., & Kaplancıklı, Z. A. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS omega, 7(50), 46427–46443. [Link]

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  • Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents. (2023). ProQuest. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). RSC Publishing. [Link]

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide. (n.d.). MDPI. [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Bentham Science Publishers. [Link]

  • A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (n.d.). NIH. [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. (2019). PubMed. [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). PMC. [Link]

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Technical Guide to the Safe Handling of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methyl-1-indanone is a synthetic intermediate belonging to the indanone class of compounds. Indanone derivatives are scaffolds of significant interest in medicinal chemistry and drug development, serving as precursors for a wide range of biologically active molecules.[1][2] Given its role as a foundational building block, laboratory-scale handling of this compound is common. This guide provides a comprehensive overview of the safety and handling precautions necessary to mitigate risks associated with 4-Hydroxy-7-methyl-1-indanone, ensuring the safety of laboratory personnel and the integrity of research outcomes. The protocols and recommendations outlined herein are grounded in established chemical safety principles and data aggregated from authoritative sources.

Hazard Identification and Toxicological Profile

A thorough understanding of a compound's intrinsic hazards is the cornerstone of safe laboratory practice. The primary risks associated with 4-Hydroxy-7-methyl-1-indanone are acute oral toxicity and serious eye irritation.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on aggregated data, 4-Hydroxy-7-methyl-1-indanone is classified as follows.[3]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation

Data sourced from the European Chemicals Agency (ECHA) C&L Inventory.[3]

The causality behind these classifications is rooted in the compound's chemical structure, which can interact with biological systems. Ingestion can lead to systemic toxic effects, while direct contact with the eyes can cause significant, though not irreversible, damage.

Physicochemical Properties

Understanding the physical properties of a compound is critical for predicting its behavior in the laboratory environment and for planning appropriate handling and storage procedures.

Property Value
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.18 g/mol
Appearance Solid (Assumed, based on related indanones)
Water Solubility 6.5 g/L (20°C) (Value for 1-Indanone)[4]

Note: Specific data for 4-Hydroxy-7-methyl-1-indanone is limited; properties of the parent compound 1-indanone are provided for context.

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. The primary goal is to minimize exposure via inhalation, dermal contact, and ocular contact.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. For a solid compound like 4-Hydroxy-7-methyl-1-indanone, the principal risk during handling (e.g., weighing, transferring) is the generation of airborne dust or aerosols.

  • Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood.[5][6] This is a non-negotiable control measure. The fume hood's constant airflow contains and exhausts fine particulates, preventing them from entering the operator's breathing zone. The sash should be kept at the lowest practical height to maximize capture efficiency.

  • Ventilated Enclosures: For highly sensitive operations or when handling larger quantities, a ventilated balance enclosure or a glovebox provides an even higher level of containment for weighing procedures.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required for all personnel handling 4-Hydroxy-7-methyl-1-indanone, even when using engineering controls.[8][9]

  • Eye and Face Protection: Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

    • Requirement: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[4][10] Standard safety glasses do not provide an adequate seal against dust and are insufficient.

    • Causality: Goggles form a protective seal around the eyes, preventing fine airborne particles from making contact with the sensitive ocular surfaces.[8][9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves must be worn at all times. Nitrile gloves are a suitable choice for handling solid chemicals and incidental contact.[8] Gloves must be inspected for tears or pinholes before each use and removed using a technique that avoids touching the outer surface.[10] Contaminated gloves must be disposed of as hazardous waste.

    • Protective Clothing: A full-length laboratory coat, buttoned completely, is required to protect the skin on the arms and torso.[11] Long pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[11]

  • Respiratory Protection:

    • Standard Operations: When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • Contingency/Emergency: In the event of a large spill outside of a containment device or a failure of engineering controls, respiratory protection would be necessary. A NIOSH-approved air-purifying respirator with particulate filters (e.g., N95 or P100) would be the minimum requirement.[8][12] Use of respirators requires prior medical clearance, training, and fit-testing.

Standard Operating Procedures (SOPs) for Handling

These step-by-step protocols are designed to be self-validating systems, ensuring safety at each stage of the workflow.

SOP for Weighing and Transferring Solid 4-Hydroxy-7-methyl-1-indanone
  • Preparation:

    • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: chemical safety goggles, nitrile gloves, and a buttoned lab coat.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Gather all necessary equipment (spatulas, weigh paper/boat, secondary container).

  • Execution:

    • Carefully open the primary container inside the fume hood, pointing the opening away from your breathing zone.

    • Use a clean spatula to gently transfer the desired amount of solid to the weigh boat on the balance. Avoid any actions that could generate dust, such as scraping or dropping the material from a height.

    • Once the desired mass is obtained, securely close the primary container.

    • Carefully transfer the weighed compound into a labeled secondary container suitable for your experiment.

  • Decontamination and Cleanup:

    • Gently wipe the spatula with a damp cloth or a solvent-moistened wipe to remove any residual powder. Dispose of the wipe in the solid hazardous waste container.

    • Fold the weigh paper/boat and dispose of it in the solid hazardous waste.

    • Wipe down the work surface with a damp cloth.

    • Remove gloves and dispose of them in the designated waste, then wash hands thoroughly with soap and water.[4][13]

SOP for Storage

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Container: Always store the compound in its original, tightly sealed container.[6][14]

  • Location: Store in a dry, cool, and well-ventilated area designated for chemical storage.[5][6] Do not store in open laboratory benches.

  • Incompatibilities: Segregate from strong oxidizing agents, as these are incompatible materials.[4][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant GHS hazard pictograms.

Emergency Procedures: A Validated Response Plan

Immediate and correct response to an exposure or spill is vital. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[4][6]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure thorough rinsing.[5][15] Seek immediate medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[15][16] Seek medical attention if irritation develops.

  • Ingestion: If the person is conscious, rinse their mouth with water. Call a POISON CENTER or physician immediately.[4] Do NOT induce vomiting.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[6]

Spill Response Protocol

The response to a spill depends on its scale and location. The following workflow outlines the decision-making process.

Spill_Response_Workflow start_node Spill Occurs action_node1 Alert personnel in immediate area start_node->action_node1 Assess situation decision_node decision_node action_node action_node emergency_node emergency_node decision_node1 Is the spill large, unknown, or presents an immediate danger? action_node1->decision_node1 emergency_node1 EVACUATE AREA Call Emergency Services (911) Report to EHS decision_node1->emergency_node1 Yes action_node2 Restrict access to the area decision_node1->action_node2 No (Minor Spill) action_node3 Don appropriate PPE: - Goggles - Double gloves - Lab coat action_node2->action_node3 action_node4 Gently cover the spill with absorbent pads or vermiculite to prevent dust generation action_node3->action_node4 action_node5 Carefully sweep solid material into a designated waste container action_node4->action_node5 action_node6 Decontaminate the area with a suitable solvent or soap and water action_node5->action_node6 action_node7 Package and label waste for - hazardous disposal - Wash hands thoroughly action_node6->action_node7

Caption: Decision workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup (Minor Spill):

  • Alert & Secure: Alert nearby personnel and restrict access to the spill area.[16][17]

  • Don PPE: Wear appropriate PPE, including chemical goggles, a lab coat, and double nitrile gloves.

  • Contain: For a solid spill, gently cover the powder with a plastic-backed absorbent pad to prevent it from becoming airborne.[18][19]

  • Collect: Carefully sweep the material into a dustpan and place it in a suitable, labeled container for hazardous waste.[10][18] Do NOT use a dry brush, as this can create dust.

  • Decontaminate: Clean the spill area with a cloth dampened with soap and water or an appropriate solvent.

  • Dispose: All cleanup materials (gloves, wipes, absorbent pads) must be placed in the hazardous waste container. Seal and label the container appropriately.

  • Hygiene: Wash hands thoroughly after the cleanup is complete.[18]

Waste Disposal

All waste containing 4-Hydroxy-7-methyl-1-indanone, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

  • Chemical Spill Response Procedure . University of Manitoba. Available at: [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements . NSP Coatings. Available at: [Link]

  • Chemical Exposure and Spill Response Procedures . New Mexico State University. Available at: [Link]

  • 4-Hydroxy-7-methyl-1-indanone . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . DC Fine Chemicals. Available at: [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Chemical Spills . Florida State University Emergency Management. Available at: [Link]

  • Chemical Spill Procedures . University of Toronto Environmental Health & Safety. Available at: [Link]

  • Personal Protective Equipment for Chemical Handling . Safelyio. Available at: [Link]

  • Which equipment to select for handling toxic materials and protecting operators? . Palamatic Process. Available at: [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives . ResearchGate. Available at: [Link]

  • Chemistry and toxicity of 7-hydroxymitragynine (7-OHMG): an updated review on the oxidized derivative of mitragynine . ResearchGate. Available at: [Link]

  • Synthesis and Activity of Aurone and Indanone Derivatives . PubMed. Available at: [Link]

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Methodological & Application

Synthetic Strategies for 4-Hydroxy-7-methyl-1-indanone: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-7-methyl-1-indanone is a key structural motif found in various biologically active molecules and serves as a valuable building block in medicinal chemistry and drug development. Its scaffold is present in natural products, such as the antibacterial constituent isolated from the cyanobacterium Nostoc commune, and provides a versatile platform for the synthesis of a wide range of therapeutic agents. The strategic importance of this indanone derivative necessitates the availability of robust and efficient synthetic routes.

This comprehensive guide provides an in-depth analysis of established synthetic pathways to 4-Hydroxy-7-methyl-1-indanone. We will explore multiple high-yielding methodologies, delving into the mechanistic underpinnings of each transformation to provide a clear rationale for the experimental choices. Detailed, step-by-step protocols are provided to enable researchers to replicate these syntheses with confidence. This document is intended to be a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical entity.

Core Synthetic Approaches

The construction of the 4-Hydroxy-7-methyl-1-indanone core primarily relies on the formation of the five-membered carbocyclic ring through intramolecular cyclization reactions. The choice of a particular synthetic route is often dictated by factors such as the availability of starting materials, desired overall yield, scalability, and the specific substitution pattern required. Two principal and highly effective strategies have emerged for the synthesis of this target molecule, both ingeniously commencing from the readily available precursor, 6-methylcoumarin.

A comparative overview of these primary routes is presented below:

Route Starting Material Key Transformations Overall Yield Number of Steps
Route 1 6-MethylcoumarinMethylative lactone ring opening, Catalytic hydrogenation, Polyphosphoric acid (PPA) mediated cyclization, DemethylationExcellent4
Route 2 6-MethylcoumarinCatalytic hydrogenation, Anhydrous Aluminum Chloride (AlCl₃) mediated fusionHigh2

Route 1: Multi-step Synthesis via Methoxy Intermediate

This synthetic pathway offers a robust and high-yielding approach to 4-Hydroxy-7-methyl-1-indanone through a sequence of well-established chemical transformations. The strategy involves the initial protection of the hydroxyl group as a methyl ether, which facilitates the subsequent cyclization and is later removed to yield the final product.

Logical Workflow of Route 1

Route 1 Workflow Start 6-Methylcoumarin Step1 Methylative Lactone Ring Opening Start->Step1 Intermediate1 3-(2-Methoxy-4-methylphenyl)propanoic acid Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 Intermediate2 4-Methoxy-7-methyl-1-indanone Step2->Intermediate2 Step3 PPA Cyclization Intermediate2->Step3 Intermediate3 Demethylation Step3->Intermediate3 Step4 Demethylation Intermediate3->Step4 End 4-Hydroxy-7-methyl-1-indanone Step4->End

Caption: Workflow for the synthesis of 4-Hydroxy-7-methyl-1-indanone via Route 1.

Mechanistic Insights

The key step in this route is the intramolecular Friedel-Crafts acylation, a classic and powerful method for the synthesis of 1-indanones[1][2]. The reaction involves the electrophilic acylation of the aromatic ring by the tethered carboxylic acid group (or its activated form), promoted by a strong acid like polyphosphoric acid (PPA)[3]. The methoxy group serves as an activating group, enhancing the electron density of the aromatic ring and facilitating the electrophilic attack.

Detailed Experimental Protocol

Step 1: Methylative Lactone Ring Opening of 6-Methylcoumarin

  • To a solution of 6-methylcoumarin in an appropriate solvent (e.g., methanol), add a solution of sodium hydroxide.

  • Stir the mixture at room temperature until the lactone ring is completely opened, as monitored by TLC.

  • Add dimethyl sulfate to the reaction mixture and stir until methylation is complete.

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain 3-(2-methoxy-4-methylphenyl)cinnamic acid.

Step 2: Catalytic Hydrogenation

  • Dissolve the 3-(2-methoxy-4-methylphenyl)cinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(2-methoxy-4-methylphenyl)propanoic acid in quantitative yield[3].

Step 3: Polyphosphoric Acid (PPA) Mediated Cyclization

  • Add the 3-(2-methoxy-4-methylphenyl)propanoic acid to polyphosphoric acid.

  • Heat the mixture with stirring (typically at 80-100 °C) for a specified time, monitoring the reaction progress by TLC.

  • Pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude 4-methoxy-7-methyl-1-indanone.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Demethylation

  • Treat the 4-methoxy-7-methyl-1-indanone with a demethylating agent such as hydrobromic acid in acetic acid[3].

  • Heat the reaction mixture at reflux for several hours.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the final product, 4-Hydroxy-7-methyl-1-indanone, in excellent yield (typically around 87%)[3].

Route 2: A More Direct Two-Step Synthesis

This alternative route provides a more concise and efficient pathway to the target molecule, significantly reducing the number of synthetic steps and potentially increasing the overall process efficiency for large-scale production.

Logical Workflow of Route 2

Route 2 Workflow Start 6-Methylcoumarin Step1 Catalytic Hydrogenation Start->Step1 Intermediate1 6-Methyl-3,4-dihydrocoumarin Step1->Intermediate1 Step2 Anhydrous AlCl₃ Fusion Intermediate1->Step2 End 4-Hydroxy-7-methyl-1-indanone Step2->End

Caption: Workflow for the synthesis of 4-Hydroxy-7-methyl-1-indanone via Route 2.

Mechanistic Insights

This elegant synthesis combines hydrogenation and a Fries-like rearrangement/intramolecular Friedel-Crafts acylation in a two-step sequence. The catalytic hydrogenation first reduces the double bond of the coumarin system. The subsequent fusion with anhydrous aluminum chloride (AlCl₃), a strong Lewis acid, is proposed to coordinate to the carbonyl oxygen of the lactone and the ether oxygen, facilitating the cleavage of the ester bond. This generates an acylium ion intermediate which then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring to form the five-membered indanone ring directly.

Detailed Experimental Protocol

Step 1: Catalytic Hydrogenation of 6-Methylcoumarin

  • Dissolve 6-methylcoumarin in a suitable solvent such as ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure to obtain 6-methyl-3,4-dihydrocoumarin.

Step 2: Fusion with Anhydrous Aluminum Chloride (AlCl₃)

  • Carefully mix the 6-methyl-3,4-dihydrocoumarin with anhydrous aluminum chloride.

  • Heat the mixture in a reaction vessel at an elevated temperature (e.g., 140-160 °C) for a specified period.

  • Cool the reaction mixture and then carefully quench it by adding crushed ice and concentrated hydrochloric acid.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to afford 4-Hydroxy-7-methyl-1-indanone in high yield (around 84%)[3].

Conclusion

Both synthetic routes presented offer effective and high-yielding methods for the preparation of 4-Hydroxy-7-methyl-1-indanone. Route 1, while longer, proceeds through well-defined intermediates and may be preferable for applications requiring stringent control over each synthetic step. In contrast, Route 2 offers a more atom-economical and shorter pathway, making it an attractive option for large-scale synthesis. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable indanone derivative for their scientific endeavors.

References

Sources

High-yield synthesis of 4-Hydroxy-7-methyl-1-indanone from 6-methylcoumarin.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Hydroxy-7-methyl-1-indanone from 6-Methylcoumarin

Executive Summary & Strategic Rationale

This application note details a robust, high-yield protocol for the synthesis of 4-hydroxy-7-methyl-1-indanone starting from 6-methylcoumarin . This target molecule is a bioactive constituent of the cyanobacterium Nostoc commune and serves as a critical scaffold for the development of antibacterial agents and bifunctional chelators.

While traditional routes to indanones often involve complex Friedel-Crafts acylation of substituted benzenes with protected hydrocinnamic acids, the "Coumarin-to-Indanone" strategy offers superior atom economy. It utilizes the lactone ring of the coumarin as a "masked" acylating agent. By reducing the coumarin to its dihydro-derivative and inducing an intramolecular Fries rearrangement, we achieve a rapid, two-step synthesis with yields exceeding 80%, avoiding the use of volatile protecting groups.

Reaction Pathway & Mechanism[1][2][3][4][5]

The transformation proceeds via two distinct chemical phases:[1][2][3][4]

  • Chemo-selective Hydrogenation: Reduction of the

    
    -unsaturated lactone to the saturated dihydrocoumarin.
    
  • Intramolecular Fries Rearrangement: Lewis-acid mediated ring opening and re-cyclization.

Mechanism Insight: The key transformation in Step 2 is driven by the oxophilic nature of Aluminum Chloride (


). The Lewis acid coordinates to the lactone carbonyl, facilitating ring opening to form an acylium ion-aluminum complex. This electrophilic species then attacks the aromatic ring. While standard Fries rearrangements are often intermolecular, the "melt" conditions favor the intramolecular pathway, directing the acyl group to the position ortho to the ether oxygen (which becomes the phenol), effectively constructing the cyclopentanone ring.

Experimental Protocol

Phase 1: Catalytic Hydrogenation

Objective: Quantitative conversion of 6-methylcoumarin to 6-methyldihydrocoumarin.

ReagentMW ( g/mol )Equiv.Amount (Example)Role
6-Methylcoumarin 160.171.05.0 gSubstrate
10% Pd/C N/A10 wt%0.5 gCatalyst
Methanol 32.04Solvent50 mLSolvent
Hydrogen (

)
2.02ExcessBalloon/1 atmReductant

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g of 6-methylcoumarin in 50 mL of HPLC-grade Methanol.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C can be pyrophoric; add under an inert blanket (Argon/Nitrogen) if possible, or keep wet.

  • Hydrogenation: Purge the flask with

    
     gas. Attach a hydrogen balloon and stir vigorously at Room Temperature (25°C) for 2–3 hours.
    
  • Monitoring: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexane). The starting material spot (UV active) should disappear, replaced by a slightly lower Rf spot.

  • Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) to yield 6-methyldihydrocoumarin as a viscous oil or low-melting solid.

    • Expected Yield: >95% (Quantitative).[5]

    • Checkpoint: No purification is required for the next step if purity is >98% by NMR.

Phase 2: Anhydrous Mediated Cyclization

Objective: Rearrangement to 4-hydroxy-7-methyl-1-indanone.

ReagentMW ( g/mol )Equiv.Amount (Example)Role
6-Methyldihydrocoumarin 162.191.04.8 g (from Step 1)Intermediate
Aluminum Chloride (

)
133.345.019.7 gLewis Acid / Solvent
HCl (2N) 36.46Excess100 mLQuenching Agent

Procedure:

  • Preparation of Melt: In a dry 100 mL round-bottom flask, mix the 6-methyldihydrocoumarin (4.8 g) intimately with anhydrous

    
     (19.7 g).
    
    • Critical:

      
       must be fresh and yellow/white. Grey/clumped reagent indicates hydration and will fail.
      
  • Fusion: Equip the flask with a calcium chloride drying tube (open system to prevent pressure buildup but exclude moisture). Heat the solid mixture in an oil bath to 160°C .

  • Reaction: The mixture will melt into a dark viscous liquid. Maintain stirring/swirling at 160°C for 2 hours.

    • Note: Evolution of HCl gas may occur; perform in a fume hood.

  • Quenching: Cool the reaction flask to room temperature. The melt will solidify. Carefully add crushed ice (~50 g) followed by 100 mL of 2N HCl.

    • Safety: The quench is highly exothermic. Add ice slowly.

  • Hydrolysis: Stir the aqueous slurry for 30 minutes to break down the aluminum-phenoxide complex. A solid precipitate should form.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol or Benzene/Petroleum Ether.

Data Specification:

  • Target Product: 4-Hydroxy-7-methyl-1-indanone.[5][1][2][3][6]

  • Appearance: Crystalline solid.[1][7]

  • Melting Point: 110–112°C.[1]

  • Yield: ~80–85% (over two steps).

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: 6-Methylcoumarin Step1 Step 1: Hydrogenation (Pd/C, H2, MeOH) Start->Step1 Check1 QC: TLC/NMR (Complete Conversion?) Step1->Check1 Check1->Step1 No (Continue Stirring) Inter Intermediate: 6-Methyldihydrocoumarin Check1->Inter Yes Step2 Step 2: Fries Rearrangement (AlCl3 Melt, 160°C) Inter->Step2 Quench Quench & Hydrolysis (Ice/HCl) Step2->Quench Product Target: 4-Hydroxy-7-methyl-1-indanone Quench->Product

Caption: Step-wise synthesis workflow from coumarin precursor to indanone target, highlighting the critical QC checkpoint.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Hydrogenation Poisoned CatalystEnsure starting material is free of sulfur/halogens. Use fresh Pd/C.
Low Yield in Step 2 Hydrated

Use a fresh bottle of

. Weigh quickly in a dry box if humid.
Charring/Tars OverheatingStrictly control oil bath at 160°C. Do not exceed 170°C.
No Solid Precipitate Incomplete HydrolysisIncrease stirring time with HCl after quenching to fully break the Al-complex.

References

  • Kamat, S. P., Menezes, J. C., Siddhaye, B. M., & Paknikar, S. K. (2008).[4] Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B, 47(10), 1597-1599.

  • Loudon, J. D., & Razdan, R. K. (1954). 7-Hydroxy-1-indanone.[1][2][3][4] Journal of the Chemical Society, 4299-4303.

  • Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media. (Reference for general Fries Rearrangement conditions).

Sources

Advanced Synthesis of 1-Indanones: Intramolecular Friedel-Crafts Protocols

[1][2][3]

Executive Summary: The Indanone Scaffold

The 1-indanone (2,3-dihydro-1H-inden-1-one) core is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for acetylcholinesterase inhibitors (e.g., Donepezil), HIV protease inhibitors (e.g., Indinavir intermediates), and various anticancer agents.

While multiple synthetic routes exist—including Nazarov cyclization and transition-metal-catalyzed carbonylations—the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids remains the industrial and laboratory "gold standard" due to substrate availability and cost-efficiency.

This guide provides two distinct protocols:

  • Protocol A (The Robust Standard): Polyphosphoric Acid (PPA) mediated cyclization. Best for gram-to-kilogram scale-up of simple substrates.

  • Protocol B (High-Performance/Green): Triflic Acid (TfOH) catalyzed cyclization.[1] Best for high-value substrates requiring mild conditions and high atom economy.

Mechanistic Insight & Strategic Planning

The synthesis relies on the intramolecular electrophilic aromatic substitution of 3-arylpropanoic acid derivatives.[2] The critical step is the generation of a reactive acylium ion intermediate, which attacks the aromatic ring to close the five-membered ring.

Reaction Pathway Visualization

The following diagram outlines the activation pathways for both Carboxylic Acid (via PPA/TfOH) and Acid Chloride (via AlCl₃) precursors.

IndanoneMechanismSubstrate3-Arylpropanoic Acid(Precursor)ActivationActivation Step(Protonation or Chlorination)Substrate->Activation  + Catalyst (PPA/TfOH)  or SOCl2AcyliumAcylium Ion Intermediate[R-C≡O]+Activation->Acylium  - H2O or - Cl-SigmaComplexSigma Complex(Arenium Ion)Acylium->SigmaComplex  Intramolecular  Electrophilic AttackAromatizationRe-aromatization(-H+)SigmaComplex->Aromatization  DeprotonationProduct1-Indanone(Target)Aromatization->Product

Figure 1: Mechanistic pathway for the intramolecular cyclization of 3-arylpropanoic acids.[2]

Critical Parameter Optimization: Catalyst Selection

Choosing the right catalyst is a trade-off between yield, waste generation, and processing difficulty.

ParameterPolyphosphoric Acid (PPA) Aluminum Chloride (

)
Triflic Acid (TfOH)
Precursor Carboxylic Acid (Direct)Acid Chloride (Requires step)Carboxylic Acid (Direct)
Stoichiometry Solvent/Reagent (>10 equiv)Stoichiometric (>1.1 equiv)Catalytic (5-10 mol%)
Temperature 60°C – 100°C0°C – RTRT – 80°C
Viscosity High (Difficult stirring)Low (Solution phase)Low (Solution phase)
Waste Profile High (Acidic phosphate waste)High (Aluminum salts)Low (Green Chemistry)
Yield Excellent (85-95%)Good (70-90%)Excellent (90-99%)

Protocol A: Polyphosphoric Acid (PPA) Cyclization

Application: Ideal for robust, large-scale synthesis of unsubstituted or alkyl-substituted indanones where reagent cost is a priority over waste disposal.

Materials
  • Substrate: 3-Phenylpropanoic acid (Hydrocinnamic acid).

  • Reagent/Solvent: Polyphosphoric acid (PPA) – 83%

    
     content.
    
  • Quench: Crushed ice/water.

  • Extraction: Ethyl Acetate or Dichloromethane (DCM).

Experimental Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity) and a thermometer.

  • Charging: Add Polyphosphoric acid (10–15 g per 1 g of substrate) to the flask. Heat to 60°C to lower viscosity.

  • Addition: Add 3-phenylpropanoic acid (1.0 equiv) in portions. Ensure the substrate is fully dispersed.

  • Reaction: Increase temperature to 85°C . Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid starting material will disappear; the ketone product is less polar.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to 50°C .

    • Pour the warm, viscous syrup slowly onto a slurry of crushed ice (approx. 10x weight of PPA) with vigorous stirring.

    • Note: The hydrolysis of PPA is exothermic. Do not allow the temperature to spike.

  • Work-up:

    • Extract the aqueous slurry with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Saturated

      
       (to remove unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate in vacuo.[2]
      
  • Purification: Recrystallization from Hexane/Ethanol or distillation (bp ~125°C at 12 mmHg).

Protocol B: Catalytic Triflic Acid (Green Chemistry)

Application: Ideal for high-value intermediates, electron-deficient substrates, or when minimizing acid waste is critical.

Materials
  • Substrate: 3-Arylpropanoic acid derivative.[3][4][5][1][2][6]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) or Scandium Triflate

    
    .
    
  • Solvent: Nitromethane (

    
    ) or 1,2-Dichloroethane (DCE). Note: Nitromethane enhances the electrophilicity of the acylium species.
    
Experimental Procedure
  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 3-arylpropanoic acid (1.0 equiv, e.g., 5 mmol) in Nitromethane (0.5 M concentration).

  • Catalysis: Add TfOH (5–10 mol%).

    • Alternative: Use

      
       (5 mol%) for milder conditions.
      
  • Reaction: Heat to 80°C (reflux) for 2–6 hours.

    • Microwave Option: If using a microwave reactor, heat to 100°C for 10–20 minutes.

  • Work-up:

    • Cool to room temperature.[1][2][7][8]

    • Dilute with Diethyl Ether or EtOAc.

    • Wash with saturated

      
       and water.[2]
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Regioselectivity & Troubleshooting

When the phenyl ring bears substituents, regioselectivity becomes the primary challenge.

Regioselectivity Logic
  • Para-directing substituents (e.g., -OMe, -Me) at the 3-position (meta to the acid chain):

    • Cyclization prefers the para position relative to the substituent (forming the 6-substituted indanone) due to steric hindrance at the ortho position.

  • Electron-Withdrawing Groups (EWG):

    • Strong EWGs (e.g.,

      
      ) deactivate the ring. PPA protocols may fail; requires Superacid conditions (Protocol B) or conversion to acid chloride + 
      
      
      .

Regioselectivitycluster_productsCompetitive PathwaysSubstrate3-(3-Methoxyphenyl)propanoic acidProdA6-Methoxy-1-indanone(Major Product)Para-attackSubstrate->ProdA  PreferredProdB4-Methoxy-1-indanone(Minor Product)Ortho-attack (Steric clash)Substrate->ProdB  Disfavored

Figure 2: Regiochemical outcome for meta-substituted substrates.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Water in reaction (deactivates acylium).Ensure dry glassware; use fresh PPA or distill solvents.
Polymerization Temperature too high; concentration too high.Dilute reaction; lower temperature by 10°C.
Viscosity Issues (PPA) PPA is too cold or "old" (high polymer content).Pre-heat PPA to 60°C before adding substrate.
Impurity: Dimeric Ketone Intermolecular acylation instead of intramolecular.High dilution favors intramolecular cyclization (Protocol B).

References

  • Organic Chemistry Portal. (2023). Synthesis of Indanones. Retrieved from [Link]

  • Koelsch, C. F., et al. (1943). "The Friedel-Crafts Reaction with Cinnamic Acid." Journal of the American Chemical Society.
  • Cui, X., et al. (2011). "Triflic Acid-Catalyzed Intramolecular Friedel-Crafts Acylation.
  • Lenz, G. R. (1978). "The synthesis of 1-indanones." Journal of Organic Chemistry. (Regioselectivity studies).

Application Note: Comprehensive Characterization of 4-Hydroxy-7-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Hydroxy-7-methyl-1-indanone

4-Hydroxy-7-methyl-1-indanone is a substituted indanone that holds interest in both natural product chemistry and synthetic medicinal chemistry. It has been identified as a natural product isolated from the cyanobacterium Nostoc commune, which exhibits antibacterial activity.[1][2] The indanone scaffold itself is a privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3]

Given its biological relevance and potential as a key intermediate for more complex molecules, rigorous analytical characterization is imperative.[4] This process ensures structural integrity, confirms identity, and quantifies purity, which are critical checkpoints for any subsequent use, be it in mechanistic studies, as a precursor in a multi-step synthesis, or in biological assays. This guide provides a multi-technique approach to the comprehensive characterization of 4-Hydroxy-7-methyl-1-indanone, detailing the underlying principles and providing robust protocols for immediate application.

Physicochemical and Structural Properties

A foundational step in characterization is to collate the known properties of the molecule. This data serves as a reference against which experimental results will be compared.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[2][5]
Molecular Weight 162.18 g/mol [2][5]
CAS Number 22242-84-8[2]
IUPAC Name 4-hydroxy-7-methyl-2,3-dihydroinden-1-one[2]
Physical Form Solid, yellow oil or crystalline solid[1]
Melting Point 109-112 °C[5]

Molecular Structure:

Caption: Molecular structure of 4-Hydroxy-7-methyl-1-indanone.

Integrated Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques. Each method provides a unique piece of structural information, and together, they build an unambiguous profile of the compound.

G cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Purity and Quantification cluster_3 Final Confirmation Sample 4-Hydroxy-7-methyl-1-indanone (Synthesized or Isolated) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Aliquots MS Mass Spectrometry (GC-MS) Sample->MS Aliquots IR FTIR Spectroscopy Sample->IR Aliquots HPLC HPLC-UV Sample->HPLC Aliquots GC GC-FID Sample->GC Aliquots Confirm Structure & Purity Confirmed NMR->Confirm Connectivity & Skeleton MS->Confirm Molecular Weight & Formula IR->Confirm Functional Groups HPLC->Confirm Purity (%) GC->Confirm Purity (%)

Caption: Integrated workflow for the characterization of 4-Hydroxy-7-methyl-1-indanone.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and types of carbon atoms.

Expected Data: The chemical shifts are highly sensitive to the electronic environment of each nucleus, providing a detailed map of the molecular structure.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Proton~10.0 - 11.0Singlet (broad)1HAr-OH
H-5~7.0 - 7.2Doublet1HAr-H
H-6~6.8 - 7.0Doublet1HAr-H
H-3~2.9 - 3.1Triplet2H-CO-CH₂-
H-2~2.6 - 2.8Triplet2H-CH₂-CH₂-CO
CH₃~2.3 - 2.5Singlet3HAr-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Carbon~205C=O (C1)
Aromatic~155C-OH (C4)
Aromatic~140C-CH₃ (C7)
Aromatic~135C7a
Aromatic~130C3a
Aromatic~125C6
Aromatic~115C5
Aliphatic~36-CO-CH₂- (C2)
Aliphatic~25-CH₂-CH₂- (C3)
Aliphatic~20Ar-CH₃

Note: Predicted values based on similar structures and data from literature.[1] Actual experimental values may vary slightly depending on the solvent and instrument.

Protocol 4.1.1: NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Hydroxy-7-methyl-1-indanone.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for the observation of the -OH proton exchange.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Typical 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.

Expected Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchPhenolic -OH
3050 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H
~1680C=O StretchConjugated Ketone
1600 - 1450C=C StretchAromatic Ring

Note: Based on data for indanone derivatives.[1]

Protocol 4.2.1: FTIR Data Acquisition (ATR Method)

  • Background Collection:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically cleaned with isopropanol and dried).

    • Collect a background spectrum (32 scans at a resolution of 4 cm⁻¹ is standard). This accounts for atmospheric H₂O and CO₂.

  • Sample Analysis:

    • Place a small amount of the solid 4-Hydroxy-7-methyl-1-indanone sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

    • Use the peak-picking tool to identify the wavenumbers of major absorption bands and correlate them with known functional group frequencies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC separates volatile compounds based on their boiling points and polarity, while MS fragments the eluted compounds and sorts the fragments by their mass-to-charge ratio (m/z), providing a molecular fingerprint and the molecular weight.

Expected Data:

  • Retention Time (tᵣ): A characteristic time for the compound to elute from the GC column under specific conditions.

  • Mass Spectrum:

    • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 162).

    • Fragmentation Pattern: Characteristic fragment ions that help confirm the structure. Common fragments might include loss of CO (M-28) or other characteristic cleavages of the indanone ring.

Protocol 4.3.1: GC-MS Analysis

G cluster_gc Gas Chromatography Separation cluster_ms Mass Spectrometry Detection start Start: Prepare Sample prep Dissolve ~1 mg in 1 mL volatile solvent (e.g., Ethyl Acetate) start->prep inject Inject 1 µL into GC-MS prep->inject column Separation on Capillary Column (e.g., DB-5ms) inject->column oven Temperature Program Ramp column->oven ionize Electron Ionization (EI, 70 eV) oven->ionize analyze Mass Analyzer (Quadrupole) Scans m/z range ionize->analyze detect Detector analyze->detect process Data Processing detect->process report Report: Total Ion Chromatogram (TIC) and Mass Spectrum process->report

Caption: Workflow for GC-MS analysis of 4-Hydroxy-7-methyl-1-indanone.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[6]

  • Instrumental Parameters:

    • GC System:

      • Injector: Split/Splitless, set to 250 °C.

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C, and hold for 5 minutes.[6]

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 450.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the sample solution.

    • Analyze the resulting Total Ion Chromatogram (TIC) to determine the retention time and assess purity (ideally a single peak).

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion peak (M⁺) at m/z 162 and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. It is useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Expected Data: The indanone system contains a conjugated aromatic ketone, which is expected to show characteristic π → π* and n → π* transitions. The exact λ_max (wavelength of maximum absorbance) will be dependent on the solvent.

Protocol 4.4.1: UV-Vis Spectrum Acquisition

  • Sample Preparation:

    • Prepare a stock solution of 4-Hydroxy-7-methyl-1-indanone in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.

    • Prepare a dilute working solution (e.g., 0.01 mg/mL) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill two matched quartz cuvettes with the solvent (e.g., methanol). Place one in the reference beam path and one in the sample beam path.

    • Run a baseline correction (autozero) across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the dilute sample solution.

    • Scan the sample across the same wavelength range.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max). This information is valuable for setting the detection wavelength in HPLC analysis.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for assessing the purity of non-volatile or thermally labile compounds. A liquid mobile phase pumps the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.

Protocol 5.1.1: Reverse-Phase HPLC Method for Purity Assessment

G cluster_hplc HPLC Separation & Detection start Start: Prepare Sample & Mobile Phase prep_sample Dissolve ~1 mg/mL in Mobile Phase start->prep_sample prep_mp Prepare Mobile Phase (e.g., Acetonitrile:Water) start->prep_mp inject Inject 10 µL onto HPLC System prep_sample->inject pump Isocratic Pump (1.0 mL/min) inject->pump column Separation on C18 Column pump->column detector UV Detector @ λ_max column->detector process Data Processing detector->process report Report: Chromatogram with Peak Area % process->report prep_pmp prep_pmp prep_pmp->inject

Caption: Workflow for HPLC purity analysis.

  • Reagents and Equipment:

    • HPLC System: With a UV detector, pump, autosampler, and column oven.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid or TFA.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Method: Isocratic or Gradient. For method development, start with a gradient (e.g., 30% B to 95% B over 15 minutes) to find the optimal elution conditions. For routine analysis, an isocratic method is often preferred for robustness.

    • Example Isocratic Method: 60% Acetonitrile / 40% Water (both with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Use the λ_max determined from UV-Vis spectroscopy.

    • Injection Volume: 10 µL.

  • Analysis:

    • Prepare a sample solution at approximately 1 mg/mL in the sample diluent.

    • Inject the sample and record the chromatogram for a sufficient time to ensure all impurities have eluted.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Conclusion

The analytical characterization of 4-Hydroxy-7-methyl-1-indanone requires a synergistic application of spectroscopic and chromatographic techniques. NMR provides definitive structural elucidation of the C-H framework, FTIR confirms the presence of key functional groups, and GC-MS verifies the molecular weight and fragmentation pattern. Finally, HPLC with UV detection offers a precise and reliable method for quantifying the purity of the material. By following the protocols outlined in this guide, researchers can confidently verify the identity, structure, and purity of their compound, ensuring the validity and reproducibility of their scientific findings.

References

  • CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google P
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa - CABI Digital Library. (URL: [Link])

  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune - ResearchGate. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (URL: [Link])

  • 4-Hydroxy-7-methyl-1-indanone | C10H10O2 | CID 5005111 - PubChem. (URL: [Link])

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (URL: [Link])

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])

  • UV Vis Spectra of Indole Analogues - Research Data Australia. (URL: [Link])

  • 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2- - MDPI. (URL: [Link])

  • Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones - Journal of Physical Science. (URL: [Link])

  • Synthesis of 7-hydroxy-4-methyl-1-indanone oxime - PrepChem.com. (URL: [Link])

    • 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). (URL: [Link])

  • Derivative UV-VIS Spectrophotometry in Analytical Chemistry. (URL: [Link])

  • Research Progress on the Synthesis of Indanone Derivatives - ResearchGate. (URL: [Link])

  • FTIR spectrum of 7-hydroxy-4-methyl coumarin. - ResearchGate. (URL: [Link])

  • Solved с A 1H NMR spectrum of 4-hydroxy-5-methyl-2-hexanone | Chegg.com. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-7-methyl-1-indanone Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 4-Hydroxy-7-methyl-1-indanone. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this compound post-synthesis. As an intermediate with significant potential, achieving high purity is critical for downstream applications. This guide provides field-proven insights and troubleshooting protocols based on the compound's specific chemical properties.

Part 1: Initial Assessment & Troubleshooting FAQs

Before attempting purification, a thorough assessment of your crude material is essential. This initial analysis will dictate the most efficient purification strategy.

Q1: My crude 4-Hydroxy-7-methyl-1-indanone is a dark brown, sticky solid, not the expected off-white or crystalline material. What causes this and what is the first step?

A: A dark, viscous, or sticky appearance typically indicates the presence of polymeric byproducts or degradation products, often arising from the reaction conditions used in its synthesis, such as strong acids like Polyphosphoric Acid (PPA) at high temperatures.[1] A lower-than-expected melting point is also a strong indicator of significant impurities.[2]

Initial Remediation Strategy:

  • Solubility Test: Dissolve a small sample in a polar organic solvent like ethyl acetate or acetone. If a significant amount of insoluble, tar-like material remains, a preliminary "de-tarring" step is necessary.

  • Activated Carbon Treatment: Before proceeding to primary purification, consider an activated carbon (charcoal) treatment. Dissolve the crude product in a suitable solvent (e.g., toluene or ethanol), add 1-2% w/w of activated carbon, and heat to 60-70°C for 15-30 minutes.[3] Perform a hot filtration through a pad of Celite® to remove the carbon. Caution: Phenolic compounds can sometimes complex with metal ions present in charcoal, which may impair the purification process.[4] Use high-purity, acid-washed carbon if this is a concern.

Q2: I've run a Thin-Layer Chromatography (TLC) on my crude product. How do I interpret the results to choose a purification method?

A: TLC is your most powerful diagnostic tool.[2][5] Here’s how to interpret the chromatogram to create a logical purification plan:

  • Scenario A: One major spot with minor baseline material.

    • Interpretation: The crude product is relatively clean. The baseline material consists of highly polar impurities (e.g., residual acid catalyst, polymeric tars).

    • Recommended Path: Proceed directly to Recrystallization (Protocol 1) .

  • Scenario B: A major product spot and one or two well-separated impurity spots (ΔRf > 0.2).

    • Interpretation: The impurities have significantly different polarities from the desired product. For example, a less polar spot could be a de-hydroxylated byproduct, while a more polar spot might be unreacted acidic starting material.[2]

    • Recommended Path: Flash Column Chromatography (Protocol 2) will be highly effective and is the recommended first choice. Recrystallization may also work if the impurity concentration is low.

  • Scenario C: A major product spot with "streaking" or tailing.

    • Interpretation: This often indicates the presence of acidic or basic impurities that are interacting strongly with the silica gel plate. The phenolic hydroxyl group on your compound can also cause some tailing.

    • Recommended Path: For column chromatography, consider adding 0.5-1% acetic acid to your mobile phase to suppress deprotonation of the phenolic group and achieve better peak shape. An initial Acid-Base Liquid-Liquid Extraction (Protocol 3) is also highly recommended to remove acidic or basic starting materials before chromatography or recrystallization.

  • Scenario D: Multiple spots with very close Rf values (ΔRf < 0.1).

    • Interpretation: This is the most challenging scenario, often indicating the presence of regioisomers or structurally similar byproducts.

    • Recommended Path: High-performance flash column chromatography with a shallow solvent gradient is necessary.[2] Multiple recrystallizations from different solvent systems might also be required, but this is often less efficient.

Purification Decision Workflow

The following diagram outlines the logical workflow for selecting the appropriate purification strategy based on your initial TLC analysis.

Purification_Decision_Tree Crude Crude Product TLC Analyze by TLC Crude->TLC ScenarioA Single Spot w/ Baseline Impurities TLC->ScenarioA Scenario A ScenarioB Well-Separated Spots (ΔRf > 0.2) TLC->ScenarioB Scenario B ScenarioC Streaking/ Tailing Spot TLC->ScenarioC Scenario C ScenarioD Closely Running Spots (ΔRf < 0.1) TLC->ScenarioD Scenario D Recrystallization Protocol 1: Recrystallization ScenarioA->Recrystallization Column Protocol 2: Column Chromatography ScenarioB->Column AcidBase Protocol 3: Acid-Base Extraction (Pre-treatment) ScenarioC->AcidBase AdvColumn Advanced Column (Shallow Gradient) ScenarioD->AdvColumn AcidBase->Recrystallization or AcidBase->Column then

Caption: Decision tree for selecting a purification method.

Part 2: Core Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques for 4-Hydroxy-7-methyl-1-indanone.

Protocol 1: Recrystallization from a Single Solvent System

Recrystallization is a powerful technique that relies on the differential solubility of the compound versus its impurities in a chosen solvent at varying temperatures.[6][7] For 4-Hydroxy-7-methyl-1-indanone, its phenolic nature and high melting point (194-195°C) guide solvent selection.[1]

Q3: What is the best solvent for recrystallizing 4-Hydroxy-7-methyl-1-indanone?

A: Based on experimental data for this compound and related structures, polar protic solvents are highly effective.[1][8] Methanol is a documented solvent for achieving high purity.[1] Ethanol is also an excellent alternative.

SolventBoiling Point (°C)Key Characteristics
Methanol 64.7Excellent solvency when hot, lower solvency when cold. Documented success.
Ethanol 78.4Slightly less volatile than methanol, good for larger scales.
Isopropanol 82.6Good alternative if product is too soluble in methanol/ethanol.

Step-by-Step Recrystallization Protocol:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding the solvent dropwise until the solid just dissolves completely. Expertise Note: Using an excessive amount of solvent is the most common cause of low recovery.

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[7] Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal recovery.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.[2]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by TLC and melting point analysis.

Protocol 2: Flash Column Chromatography

For separating mixtures of compounds with different polarities, column chromatography is a highly effective technique.[2]

Q4: What is a good starting mobile phase for column chromatography of 4-Hydroxy-7-methyl-1-indanone on silica gel?

A: A hexane/ethyl acetate system is a standard and effective choice for compounds of this polarity.[2] The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4 for optimal separation.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar solvent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a volatile solvent (like acetone or dichloromethane), add silica gel (2-3x the mass of your crude), and evaporate the solvent completely. Carefully layer the resulting free-flowing powder on top of the packed column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) according to the table below. Collect fractions and monitor them by TLC.

  • Fraction Pooling & Evaporation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Recommended Gradient Elution Table:

StepSolvent System (Hexane:Ethyl Acetate)Volume (Column Volumes)Purpose
195 : 52Elute very non-polar impurities.
290 : 103Continue eluting non-polar impurities.
380 : 205-10Elute the target compound.
450 : 503"Flush" the column of more polar impurities.
Protocol 3: Pre-Purification via Acid-Base Extraction

Q5: My crude material contains significant amounts of unreacted 3-arylpropanoic acid starting material. Can I remove this before chromatography?

A: Absolutely. An acid-base extraction is an elegant and efficient way to remove acidic or basic impurities. The phenolic hydroxyl on 4-Hydroxy-7-methyl-1-indanone is weakly acidic, but a carboxylic acid starting material is much more acidic. This difference can be exploited.

Step-by-Step Extraction Protocol:

  • Dissolve: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The more acidic carboxylic acid will be deprotonated and move into the aqueous layer, while the less acidic phenolic product will largely remain in the organic layer. Repeat the wash 2-3 times.

  • Separate Layers: Drain the aqueous layer.

  • Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent.

  • Assess: The resulting solid should be significantly purer and can now be further purified by Protocol 1 or Protocol 2 .

Part 3: Final Purity Confirmation

Q6: How do I confirm the purity of my final product?

A: A combination of techniques provides the most reliable confirmation:

  • TLC: The purified material should show a single spot in multiple solvent systems.

  • Melting Point: A sharp melting point at the literature value (194-195°C) is a strong indicator of high purity.[1] Impure compounds exhibit a depressed and broad melting range.

  • Spectroscopic Analysis (NMR/MS): For structural confirmation and to detect any remaining impurities, obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data and compare them to literature values or a reference standard.[1]

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4-Methyl-1-indanone for Researchers and Drug Development Professionals.
  • Benchchem. (n.d.). Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization.
  • Benchchem. (n.d.). Common impurities in 4-Methyl-1-indanone and their removal.
  • PrepChem. (n.d.). Synthesis of 7-hydroxy-4-methyl-1-indanone oxime.
  • Google Patents. (CN113248356A). Industrial production method of 4-hydroxy-1-indanone.
  • Benchchem. (n.d.). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
  • Faculty of Pharmacy, Assiut University. (n.d.). Recrystallization.
  • PubChem. (n.d.). 4-Hydroxy-1-indanone. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Hydroxy-7-methyl-1-indanone. National Center for Biotechnology Information.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • ResearchGate. (2006). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.

Sources

Stability and degradation of 4-Hydroxy-7-methyl-1-indanone under various conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 4-Hydroxy-7-methyl-1-indanone

Executive Summary: The Chemical Reality

4-Hydroxy-7-methyl-1-indanone (CAS: 22242-84-8) is a bicyclic scaffold frequently used as an intermediate in the synthesis of bioactive pharmaceuticals, including antiviral and anti-inflammatory agents.[1][2]

While the indanone core provides structural rigidity, the C4-hydroxyl group (phenol) introduces a critical vulnerability: oxidative instability.[1][2] Unlike simple ketones, this compound acts as an electron-rich phenol, making it susceptible to proton-coupled electron transfer (PCET) reactions.[1][2]

The Golden Rule: Treat this compound not just as a ketone, but as a light-sensitive phenol.[1][2] The appearance of yellow or brown discoloration is the primary indicator of oxidative degradation into quinoid species or polyphenolic dimers.[2]

Storage & Handling Protocols

This section defines the "Safe Harbor" conditions required to maintain >98% purity over extended periods.

Standard Operating Procedures (SOPs)
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Lowers the kinetic rate of auto-oxidation and dimerization.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the primary enemy.[2] The phenolic proton is acidic; atmospheric

can drive radical formation.[2]
Container Amber Glass Vials The conjugated

-system absorbs UV/Vis light, accelerating photo-oxidation.[1][2]
Solvent Form Dry Powder Solution state drastically increases molecular mobility and collision frequency, speeding up degradation.[2]
Solvent Compatibility Matrix
SolventSolubilityStability RatingNotes
DMSO High (>25 mg/mL)⭐⭐⭐ (Good)Hygroscopic.[1][2] Use anhydrous DMSO to prevent hydrolysis/oxidation.[1][2] Freeze aliquots at -20°C.
Methanol Moderate⭐⭐ (Fair)Protophilic solvent.[1][2] Can promote hydrogen bonding but evaporates easily.[2]
Water/PBS Very Low⭐ (Poor)Requires co-solvent (e.g., 10% DMSO).[2] Rapid oxidation at pH > 7.5 due to phenolate ion formation.[2]
Chloroform Moderate⭐ (Risk)Often contains acidic stabilizers (HCl) that can catalyze side reactions.[2]

Degradation Mechanics: What Goes Wrong?

Understanding why the compound degrades allows you to prevent it.[2] The primary pathway is Oxidative Coupling .[2]

Visualizing the Threat

The following diagram illustrates the mechanistic pathway from the stable precursor to the colored degradation products often seen in the lab.

DegradationPathway cluster_conditions Accelerating Factors Compound 4-Hydroxy-7-methyl-1-indanone (Colorless/White Solid) Radical Phenoxyl Radical (Transient Species) Compound->Radical Light / O2 / Basic pH (-H+) Quinone Quinoid Species (Yellow/Orange) Radical->Quinone Oxidation Dimer C-C Coupled Dimers (Brown Precipitate) Radical->Dimer Radical Coupling Factors • pH > 7.5 • UV Light • Metal Ions (Fe, Cu)

Figure 1: Oxidative degradation pathway.[1][2][3] The formation of the phenoxyl radical is the rate-limiting step, accelerated by basic pH and light.[1]

Troubleshooting & FAQs

Q1: My white powder has turned a pale yellow. Is it still usable?

  • Diagnosis: This indicates early-stage surface oxidation, likely forming trace quinones.[1][2]

  • Action: Check purity via HPLC. If purity is >95%, it may still be usable for non-critical qualitative assays.[2] For quantitative kinetics or biological screening, recrystallize or discard.[2]

  • Prevention: Purge headspace with Argon before re-sealing.[1][2]

Q2: I cannot get the compound to dissolve in PBS buffer (pH 7.4).

  • Root Cause: The indanone core is lipophilic.[2] The hydroxyl group is not polar enough to solubilize the bicyclic system in pure water.[2]

  • Solution: Use the "Co-solvent Spike" method:

    • Dissolve compound in 100% DMSO (e.g., make a 100 mM stock).[2]

    • Slowly add this stock to the stirring buffer.

    • Keep final DMSO concentration < 1% (v/v) to avoid biological artifacts, or up to 10% if permissible.[2]

Q3: Can I store the compound in solution at -20°C?

  • Verdict: Yes, but with caveats.

  • Risk: DMSO is hygroscopic.[1][2] Repeated freeze-thaw cycles introduce water, which can freeze-concentrate salts and alter pH, accelerating degradation.[1][2]

  • Protocol: Aliquot into single-use vials. Do not freeze-thaw more than 3 times.[1][2]

Q4: There is an extra peak on my LC-MS at [M+14] or [M+16].

  • Analysis:

    • [M+16]: Likely oxidation (+O), suggesting formation of a hydroxylated impurity or quinone.[2]

    • [M+14]: Could indicate methylation artifacts if stored in methanol with trace acids.[1][2]

Diagnostic Workflow

Use this decision tree to validate your sample before critical experiments.

TroubleshootingTree Start Visual Inspection Color Color Check Start->Color White White/Off-White Color->White Pass Yellow Yellow/Brown Color->Yellow Fail Action1 Proceed with Exp White->Action1 HPLC Run HPLC/LC-MS Yellow->HPLC PurityHigh Purity > 95% HPLC->PurityHigh Trace Impurity PurityLow Purity < 95% HPLC->PurityLow Significant Deg. PurityHigh->Action1 Use Control Action3 Check Degradants PurityLow->Action3 Action2 Recrystallize / Discard Action3->Action2

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense against oxidized batches.

References

  • PubChem. 4-Hydroxy-7-methyl-1-indanone Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Beilstein J. Org.[1][2] Chem. Synthesis of 1-indanones with a broad range of biological activity. [Link][1][2]

Sources

Technical Support Center: Catalyst Selection for Efficient Nazarov Cyclization of Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the catalytic Nazarov cyclization of chalcones. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you to navigate the complexities of this powerful five-membered ring-forming reaction with confidence and precision.

Introduction to the Nazarov Cyclization of Chalcones

The Nazarov cyclization is a cornerstone of modern organic synthesis, enabling the construction of cyclopentenone rings, which are prevalent motifs in numerous natural products and pharmaceutical agents.[1] The reaction proceeds via the acid-catalyzed 4π-electrocyclization of a divinyl ketone (or a precursor) to form a pentadienyl cation, which then cyclizes to an oxyallyl cation intermediate.[2][3] Subsequent elimination and tautomerization yield the final cyclopentenone product.[4]

Chalcones, being readily accessible α,β-unsaturated ketones with aromatic substituents, are an important class of substrates for the Nazarov cyclization, often leading to the formation of indanone derivatives. However, the efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions. This guide will help you select the optimal catalyst and troubleshoot common issues encountered during the Nazarov cyclization of chalcones.

Catalyst Selection Guide

The choice of catalyst is paramount for a successful Nazarov cyclization. Both Brønsted and Lewis acids can be employed, and the selection depends on the electronic properties of the chalcone substrate and the desired reaction outcome.[5][6]

Lewis Acid Catalysts

Lewis acids are the most common promoters for the Nazarov cyclization. They activate the chalcone by coordinating to the carbonyl oxygen, thereby facilitating the formation of the pentadienyl cation.

CatalystTypical Loading (mol%)Recommended SolventsTemperature Range (°C)Key Considerations
FeCl₃ 10 - 100Dichloromethane (DCM), 1,2-Dichloroethane (DCE)0 - 80Cost-effective and readily available. Can be used in catalytic amounts. May require elevated temperatures for less reactive substrates.
BF₃·OEt₂ 20 - 200DCM, Acetonitrile (MeCN)-20 - 40A versatile and highly effective catalyst. Often used in stoichiometric amounts. Sensitive to moisture. Can promote side reactions if not used carefully.[7]
SnCl₄ 50 - 200DCM0 - 25A strong Lewis acid that can promote cyclization at low temperatures.[4] May not be suitable for sensitive functional groups.
Cu(OTf)₂ 5 - 20Toluene, DCM25 - 110A milder Lewis acid, often used for substrates with sensitive functional groups. Can be used in combination with chiral ligands for asymmetric catalysis.
AgOTf 10 - 20MeCN60 - 80Effective for aza-Nazarov cyclizations and can be a good choice for specific substrate classes.[8]
Brønsted Acid Catalysts

Brønsted acids protonate the carbonyl oxygen to initiate the cyclization. They can be advantageous for certain substrates and for promoting asymmetric variants of the reaction.

CatalystTypical Loading (mol%)Recommended SolventsTemperature Range (°C)Key Considerations
TfOH (Triflic acid) 10 - 100DCM, Toluene0 - 25A very strong acid that can be highly effective but may cause decomposition of sensitive substrates.
PTSA (p-Toluenesulfonic acid) 20 - 100Toluene, Benzene80 - 110A common, less harsh alternative to TfOH. Often requires heating.
Chiral Phosphoric Acids 5 - 20Toluene, DCM0 - 40Used for enantioselective Nazarov cyclizations. The bulky substituents on the catalyst create a chiral environment that directs the cyclization.[9]

Troubleshooting Guide

This section addresses common problems encountered during the Nazarov cyclization of chalcones in a question-and-answer format.

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

A1: Low or no conversion is a frequent issue. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Lewis Acids: Many Lewis acids (e.g., FeCl₃, BF₃·OEt₂) are sensitive to moisture. Ensure you are using freshly opened or properly stored catalysts and anhydrous solvents.

    • Brønsted Acids: The strength of the Brønsted acid is crucial. If you are using a weaker acid like PTSA, you may need to increase the reaction temperature or switch to a stronger acid like TfOH, provided your substrate is stable under these conditions.

  • Substrate Reactivity:

    • Electron-Withdrawing Groups (EWGs): Chalcones with strong EWGs on the aromatic rings are less reactive as they destabilize the pentadienyl cation. For these substrates, you may need a stronger Lewis acid (e.g., SnCl₄), a higher catalyst loading, or elevated temperatures.

    • Electron-Donating Groups (EDGs): Chalcones with EDGs are generally more reactive. However, very electron-rich systems can sometimes lead to side reactions like polymerization. In such cases, a milder catalyst (e.g., Cu(OTf)₂) or lower temperatures may be beneficial.

  • Reaction Conditions:

    • Temperature: The Nazarov cyclization can be sensitive to temperature. If the reaction is sluggish at room temperature, try gradually increasing the temperature. Conversely, if you observe decomposition, running the reaction at a lower temperature is advisable.

    • Solvent: The choice of solvent can influence catalyst activity and reaction rate. Non-coordinating solvents like DCM and DCE are generally preferred for Lewis acid catalysis.

Q2: I am observing multiple products and a "messy" reaction mixture. What are the common side reactions and how can I suppress them?

A2: The formation of side products is a common challenge that can significantly lower the yield of the desired cyclopentenone.

  • Polymerization: This is more common with electron-rich chalcones. To mitigate this, try lowering the reaction temperature, reducing the catalyst loading, or using a milder catalyst.

  • Wagner-Meerwein Rearrangements: The cationic intermediates in the Nazarov cyclization can undergo rearrangements, leading to undesired skeletal structures.[6] This is more likely with strong acids and high temperatures. Using a milder catalyst or lower temperatures can help suppress these rearrangements.

  • Incomplete Cyclization/Elimination: Sometimes, the reaction may stall after the initial cyclization, or the elimination step may be slow. This can be addressed by adjusting the reaction time or temperature.

Q3: How can I control the stereoselectivity of my Nazarov cyclization?

A3: Achieving high stereoselectivity is often a key objective. The Nazarov cyclization is an electrocyclic reaction, and its stereochemical outcome is governed by the principles of orbital symmetry (conrotatory ring closure).[10]

  • Diastereoselectivity: The substitution pattern on the chalcone can influence the diastereoselectivity of the reaction. Bulky substituents can favor the formation of one diastereomer over another due to steric hindrance.

  • Enantioselectivity: For asymmetric synthesis, the use of chiral catalysts is necessary. Chiral Lewis acids (e.g., Cu(II)-bisoxazoline complexes) or chiral Brønsted acids (e.g., chiral phosphoric acids) can create a chiral environment that favors one enantiomer.[3][9] The choice of solvent and temperature can also be critical for achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q: How do I choose between a Lewis acid and a Brønsted acid catalyst?

A: The choice depends on your substrate and reaction goals. Lewis acids are generally more versatile and widely used. They are a good starting point for most chalcones. Brønsted acids can be very effective, especially for substrates that are prone to decomposition with strong Lewis acids. Chiral Brønsted acids are a leading choice for enantioselective transformations.

Q: Can I use a solid-supported acid catalyst for easier workup?

A: Yes, solid-supported catalysts such as acidic resins (e.g., Nafion) or zeolites can be used for the Nazarov cyclization. These offer the advantage of easy separation from the reaction mixture by simple filtration, which simplifies the workup procedure and allows for catalyst recycling. However, they may require higher temperatures and longer reaction times compared to their homogeneous counterparts.

Q: What is the role of a "polarized" substrate in improving reaction efficiency?

A: A "polarized" divinyl ketone, which includes many chalcones with appropriately substituted aromatic rings, has an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other. This electronic bias facilitates the formation of the pentadienyl cation and can significantly lower the activation energy for the cyclization, often allowing the reaction to proceed under milder conditions with catalytic amounts of a weaker acid.[11]

Reaction Mechanisms and Workflows

Catalytic Cycle of the Nazarov Cyclization

Nazarov_Mechanism Chalcone Chalcone Substrate Activated_Complex Activated Complex Chalcone->Activated_Complex + Catalyst Catalyst Acid Catalyst (LA or BA) Catalyst->Activated_Complex Pentadienyl_Cation Pentadienyl Cation Activated_Complex->Pentadienyl_Cation Activation Oxyallyl_Cation Oxyallyl Cation Pentadienyl_Cation->Oxyallyl_Cation 4π Electrocyclization (Conrotatory) Enol_Intermediate Enol Intermediate Oxyallyl_Cation->Enol_Intermediate Elimination (-H+) Product Cyclopentenone Product Enol_Intermediate->Product Tautomerization Regen_Catalyst Regenerated Catalyst Product->Regen_Catalyst - Catalyst Regen_Catalyst->Catalyst

Caption: Generalized catalytic cycle of the Nazarov cyclization.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Purity Start->Check_Catalyst Moisture Moisture Present? Check_Catalyst->Moisture Check_Substrate Assess Substrate Reactivity EWG Substrate has EWGs? Check_Substrate->EWG Optimize_Conditions Optimize Reaction Conditions Temp Adjust Temperature Optimize_Conditions->Temp Solvent Screen Solvents Optimize_Conditions->Solvent Moisture->Check_Substrate No Use_Anhydrous Use Anhydrous Solvents & Fresh Catalyst Moisture->Use_Anhydrous Yes Use_Anhydrous->Optimize_Conditions Stronger_Catalyst Increase Catalyst Strength/Loading (e.g., SnCl₄) EWG->Stronger_Catalyst Yes EDG Substrate has EDGs? EWG->EDG No Stronger_Catalyst->Optimize_Conditions EDG->Optimize_Conditions No Milder_Catalyst Use Milder Catalyst (e.g., Cu(OTf)₂) EDG->Milder_Catalyst Yes Milder_Catalyst->Optimize_Conditions Success Improved Yield Temp->Success Solvent->Success

Caption: Decision tree for troubleshooting low-yield Nazarov cyclizations.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Nazarov Cyclization of a Chalcone

Materials:

  • Chalcone substrate (1.0 eq)

  • Lewis acid catalyst (e.g., FeCl₃, 0.2 - 1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., saturated NaHCO₃ solution, brine, MgSO₄, silica gel)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chalcone substrate.

  • Dissolve the substrate in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Add the Lewis acid catalyst portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopentenone.

References

  • Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(1). [Link]

  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • Yamamoto, H. (2010). From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 486–500. [Link]

  • The Organic Chemist. (2020, May 11). The Nazarov Cyclization: Theory, Development, and Recent Applications in Cyclopentane Construction [Video]. YouTube. [Link]

  • Raja, S., Ieawsuwan, W., Korotkov, V., & Rueping, M. (2012). Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones. Chemistry, an Asian journal, 7(10), 2361–2366. [Link]

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Frontier, A. J. (2016). New Twists in Nazarov Cyclization Chemistry. Accounts of chemical research, 49(9), 1844–1855. [Link]

  • Tius, M. A. (2011). Asymmetric Nazarov Cyclizations. Asymmetric synthesis II: more methods and applications, 1-28. [Link]

  • Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research, 3(e130). [Link]

  • Yazici, A., & Pyne, S. G. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry, 19, 114–124. [Link]

  • Habermas, K. L., Denmark, S. E., & Jones, T. K. (1994). The Nazarov Cyclization. Organic Reactions, 45, 1-358. [Link]

  • Pal, S., & De, A. (2021). FeCl3-Catalyzed Highly Efficient Nazarov Type Cyclization of Arylvinyl Carbinols: Total Syntheses of Naturally Occurring Taiwaniaquinoids. ChemistrySelect, 6(42), 11529-11533. [Link]

  • Zarei, M., & Zolfigol, M. A. (2016). Synthesis of chalcones via Claisen–Schmidt condensation reaction catalyzed by acyclic acidic ionic liquids. Research on Chemical Intermediates, 42(4), 3663-3674. [Link]

  • Marx, V. M., & Burnell, D. J. (2010). Nazarov cyclizations of an allenyl vinyl ketone with interception of the oxyallyl cation intermediate for the formation of carbon-carbon bonds. Journal of the American Chemical Society, 132(5), 1685–1689. [Link]

  • Kumar, R., & Van der Eycken, E. V. (2023). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Organic & Biomolecular Chemistry, 21(19), 3991-4017. [Link]

  • Khurana, J. M., & Kumar, S. (2010). BF3–Et2O mediated biogenetic type synthesis of chromanochalcones from prenylated chalcones via a regioselective cyclization reaction. Tetrahedron Letters, 51(32), 4202-4204. [Link]

  • Álvarez, M. G., Tielas, D., Medina, F., & Cunill, F. (2019). Synthesis of Chalcone Using LDH/Graphene Nanocatalysts of Different Compositions. Catalysts, 9(3), 263. [Link]

  • Gouverneur, V., & Tredwell, M. (2013). Cascade Prins‐Nazarov cyclization promoted by BF3 ⋅ OEt2. Angewandte Chemie International Edition, 52(49), 12942-12944. [Link]

Sources

Validation & Comparative

Comparison of different synthetic pathways to 4-Hydroxy-7-methyl-1-indanone.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic pathways to 4-Hydroxy-7-methyl-1-indanone (CAS: 16400-13-8), a critical bicyclic intermediate used in the development of bioactive pharmaceuticals and agrochemicals.

Executive Summary

The synthesis of 4-hydroxy-7-methyl-1-indanone presents a classic regiochemical challenge: installing the cyclopentanone ring onto a p-cresol scaffold while ensuring the correct 4,7-substitution pattern. The target molecule features a hydroxyl group at C4 (peri to the bridgehead) and a methyl group at C7 (ortho to the carbonyl function).

This guide analyzes three distinct pathways, prioritizing the Dihydrocoumarin Melt Rearrangement as the industry "Gold Standard" for yield and reliability, while evaluating the One-Pot Friedel-Crafts route for its speed and the Fries Rearrangement for mechanistic precision.

Pathway 1: The Dihydrocoumarin Melt Rearrangement (Gold Standard)

Mechanism: Lactone Ring Opening


 Intramolecular Acylation
Precursor:  6-Methylcoumarin (derived from p-cresol)

This pathway is chemically robust, leveraging the thermodynamic stability of the indanone core over the lactone precursor under Lewis acid melt conditions. It circumvents the regioselectivity issues of direct acylation by "tethering" the acyl group via the phenol oxygen before rearranging it onto the ring.

Reaction Scheme (DOT Visualization)

DihydrocoumarinRoute PCresol p-Cresol (4-Methylphenol) Coumarin 6-Methylcoumarin PCresol->Coumarin Pechmann Cond. (Malic acid, H2SO4) Dihydro 6-Methyldihydrocoumarin (Lactone Intermediate) Coumarin->Dihydro H2, Pd/C EtOAc, RT Complex [AlCl3 Complex] Ring Opening Dihydro->Complex AlCl3/NaCl Melt 200°C Target 4-Hydroxy-7-methyl-1-indanone Complex->Target Intramolecular Acylation (C3 Attack)

Caption: The stepwise conversion of p-cresol to the target indanone via a lactone intermediate, ensuring correct regiochemistry.

Detailed Protocol
  • Hydrogenation: Dissolve 6-methylcoumarin (1.0 eq) in ethyl acetate. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) at room temperature for 4-6 hours until TLC shows complete conversion to 6-methyldihydrocoumarin. Filter through Celite and concentrate.

  • Melt Formation: In a thick-walled flask, mix anhydrous

    
     (5.0 eq) and 
    
    
    
    (2.0 eq).
  • Rearrangement: Heat the salt mixture to 180–200°C until a molten flux forms.

  • Addition: Add the dihydrocoumarin melt/solid slowly to the Lewis acid flux. The mixture will darken. Stir for 30–60 minutes.

  • Quench: Cool to ~100°C and carefully pour onto crushed ice/HCl.

  • Purification: Extract with ethyl acetate. The product often precipitates or crystallizes upon concentration (Yield: 85–90%).

Technical Insight: The high temperature and excess


 drive the equilibrium from the O-acylated species (lactone) to the C-acylated species (indanone). The attack occurs at the sterically crowded C3 position of the phenol ring (between the chain and the methyl group), which is counter-intuitive but thermodynamically favored to form the stable 5-membered ketone.

Pathway 2: One-Pot Friedel-Crafts Acylation

Mechanism: Intermolecular Acylation


In-situ Cyclization
Precursor: p-Cresol + 3-Chloropropionyl Chloride

This route attempts to bypass the coumarin isolation by reacting p-cresol directly with the 3-carbon linker. While faster, it requires careful control of exotherms and often yields a mixture of isomers if not strictly controlled.

Reaction Scheme (DOT Visualization)

OnePotRoute Start p-Cresol + 3-Chloropropionyl Cl Ester Intermediate Ester (p-Cresyl 3-chloropropionate) Start->Ester AlCl3 (1 eq), 25°C Fries Fries Rearrangement (o-Hydroxy Ketone) Ester->Fries AlCl3 (Excess), 140°C Target 4-Hydroxy-7-methyl-1-indanone Fries->Target H2SO4 or AlCl3 Melt Cyclization (-HCl)

Caption: Direct one-pot synthesis utilizing 3-chloropropionyl chloride. Note the requirement for high temperature to induce cyclization.[1]

Protocol Overview
  • Acylation: React p-cresol with 3-chloropropionyl chloride in dry DCM or neat with 1 eq

    
     at 0°C to form the ester.
    
  • Melt/Cyclization: Distill off solvent (if used), add excess

    
    , and raise temperature to 160–180°C.
    
  • Workup: Quench with ice water.

Critical Drawback: The cyclization of the chloroketone intermediate can compete with intermolecular polymerization. Additionally, the "Fries" step may yield the ortho-isomer (correct) and para-isomer (blocked by methyl, so less issue here), but tar formation is higher than in Pathway 1.

Pathway 3: The PPA Cyclization Route

Mechanism: Acid-Catalyzed Dehydration Precursor: 3-(2-Hydroxy-5-methylphenyl)propanoic acid

This method uses Polyphosphoric Acid (PPA) as both solvent and catalyst. It is milder than the


 melt but suffers from handling difficulties (viscosity) and lower yields due to intermolecular esterification.

Protocol:

  • Mix the phenylpropanoic acid precursor with PPA (1:10 w/w).

  • Stir mechanically at 90–100°C for 2–4 hours.

  • The mixture turns deep red/brown.

  • Pour into water (exothermic) and extract.

Why it is inferior: PPA cyclizations often stall at ~60-70% conversion due to the formation of polymeric anhydrides. The


 melt (Pathway 1) is generally superior for this specific hindered substrate.

Comparative Analysis

FeaturePathway 1: Dihydrocoumarin MeltPathway 2: One-Pot Friedel-CraftsPathway 3: PPA Cyclization
Overall Yield High (80–90%) Moderate (50–65%)Moderate (60–75%)
Regiocontrol Excellent (Thermodynamic)Good (Substrate directed)Good
Step Count 2 (from Coumarin)1 (One-pot)1 (from Acid)
Scalability High (Industrial Precedent)Moderate (Exotherm risk)Low (PPA viscosity)
Purity Profile Clean crystallizationTar/Polymer byproductsAcid/Oligomer impurities
Key Reagents

,

,

3-Cl-Propionyl Cl,

Polyphosphoric Acid

References

  • Synthesis of 4-hydroxy-7-methyl-1-indanone from 6-methylcoumarin. Source: ResearchGate. (2025).[2][3] Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.

  • Industrial production method of 4-hydroxy-1-indanone (Patent). Source: Google Patents (CN113248356A). Describes the AlCl3/NaCl melt conditions for dihydrocoumarin rearrangement.

  • Comprehensive review on 1-indanone synthesis. Source: Beilstein Journal of Organic Chemistry. (2017).[4][5][6] Synthesis of 1-indanones with a broad range of biological activity. [4]

  • Fries Rearrangement Protocols. Source: Organic Chemistry Portal. Fries Rearrangement Mechanism and Examples.

Sources

Spectroscopic analysis to confirm the structure of synthesized 4-Hydroxy-7-methyl-1-indanone.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic workflow to unequivocally confirm the structure of 4-Hydroxy-7-methyl-1-indanone , distinguishing it from its common regioisomer, 7-Hydroxy-4-methyl-1-indanone .

Executive Summary

In the synthesis of substituted 1-indanones—often via Fries rearrangement or Friedel-Crafts cyclization —regioselectivity is a critical challenge.[1] The target compound, 4-Hydroxy-7-methyl-1-indanone (Target) , frequently co-elutes or co-crystallizes with its thermodynamic isomer, 7-Hydroxy-4-methyl-1-indanone (Isomer) .[1]

This guide compares three analytical tiers for validating the correct regioisomer, moving from rapid preliminary screening to definitive structural elucidation.

Feature4-Hydroxy-7-methyl-1-indanone (Target)7-Hydroxy-4-methyl-1-indanone (Alternative Isomer)
Structure OH at C4 (peri to CH₂); Me at C7 (peri to C=O)OH at C7 (peri to C=O); Me at C4 (peri to CH₂)
Key Interaction No Intramolecular H-BondStrong Intramolecular H-Bond (OH[1]···O=C)
IR (C=O) Normal Ketone (~1680–1700 cm⁻¹)Red-Shifted Chelate (~1640–1650 cm⁻¹)
¹H NMR (OH) Broad/Variable (5.0–9.0 ppm)Sharp/Deshielded (>9.5 ppm)
HMBC Diagnostic Methyl (H) → Carbonyl (C1) correlationMethyl (H) → Methylene (C3) correlation

Comparative Analysis of Analytical Methods

Tier 1: Rapid Screening (FT-IR)

Objective: Differentiate isomers based on intramolecular hydrogen bonding.[1]

  • Mechanism: In the 7-Hydroxy isomer , the hydroxyl group at position 7 forms a stable 6-membered chelate ring with the carbonyl oxygen.[1] This weakens the C=O bond, significantly lowering its stretching frequency (wavenumber).[2] The Target (4-Hydroxy) lacks this proximity, displaying a typical aryl ketone stretch.

  • Verdict: High utility for quick "Go/No-Go" decisions during reaction monitoring.

Tier 2: Routine Confirmation (¹H NMR)

Objective: Assess chemical environment of the hydroxyl and methyl protons.

  • Mechanism:

    • OH Shift: The H-bonded proton in the 7-OH isomer is highly deshielded (downfield shift >9.5 ppm) and often appears as a sharp singlet due to reduced exchange with solvent.[1] The 4-OH proton is solvent-dependent and typically broader.[1]

    • NOE (Nuclear Overhauser Effect):

      • Target: Irradiation of the Methyl group (at C7) will NOT show enhancement of the aliphatic methylene protons (at C3).

      • Isomer: Irradiation of the Methyl group (at C4) WILL show strong NOE enhancement of the peri-methylene protons at C3.

Tier 3: Definitive Elucidation (2D NMR - HMBC)

Objective: Unambiguous connectivity assignment (Publication Standard).

  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) visualizes 2-bond and 3-bond couplings.[1]

    • Target (7-Me): The methyl protons are 3 bonds away from the Carbonyl Carbon (C1).[1]

      • Path: H(Me) → C7 → C7a → C1(=O).[1]

      • Result: A cross-peak between the Methyl proton and the Carbonyl carbon (~205 ppm) is the "smoking gun" for the target.

    • Isomer (4-Me): The methyl protons are too far from C1 (4 bonds).[1] Instead, they couple to the C3 methylene carbon.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR
  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to stabilize the OH signal and prevent exchange broadening).[1]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Internal Standard: TMS (0.00 ppm).[1]

Protocol B: HMBC Acquisition Parameters
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution).[1]

  • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).[1]

  • Optimization: Set long-range coupling constant (

    
    ) to 8–10 Hz (optimized for aromatic systems).
    
  • Scans: Minimum 32 scans to resolve weak 3-bond correlations.

  • Processing: Sine-bell squared apodization to reduce noise.

Decision Logic & Workflow (Visualization)

StructuralAssignment Start Synthesized Solid (Unknown Regiochemistry) IR_Step Step 1: FT-IR Analysis (Carbonyl Region) Start->IR_Step IR_High ν(C=O) ≈ 1680-1700 cm⁻¹ (No H-Bonding) IR_Step->IR_High Normal C=O IR_Low ν(C=O) ≈ 1640-1650 cm⁻¹ (Strong H-Bonding) IR_Step->IR_Low Shifted C=O NMR_Step Step 2: 1H NMR (DMSO-d₆) IR_High->NMR_Step Result_Isomer IDENTIFIED ISOMER: 7-Hydroxy-4-methyl-1-indanone IR_Low->Result_Isomer Likely Isomer OH_Check Check OH Chemical Shift NMR_Step->OH_Check OH_Up δ 5.0 - 9.0 ppm (Broad/Variable) OH_Check->OH_Up OH_Down δ > 9.5 ppm (Sharp Singlet) OH_Check->OH_Down HMBC_Step Step 3: 2D HMBC (Methyl Correlation) OH_Up->HMBC_Step Candidate OH_Down->Result_Isomer H-Bonded OH HMBC_C1 Methyl correlates to C=O (~205 ppm) HMBC_Step->HMBC_C1 3-bond coupling (Me-C1) HMBC_C3 Methyl correlates to CH₂ (~30 ppm) HMBC_Step->HMBC_C3 3-bond coupling (Me-C3) Result_Target CONFIRMED TARGET: 4-Hydroxy-7-methyl-1-indanone HMBC_C1->Result_Target HMBC_C3->Result_Isomer

Figure 1: Logic flow for distinguishing the target indanone from its thermodynamic isomer using spectral cues.

References

  • Boykin, D. W., & Kumar, A. (1993).[3] 17O NMR spectroscopy: intramolecular hydrogen bonding in 7-hydroxyindanones.[1][3] Journal of Molecular Structure, 298, 121–127.[3] Retrieved from [Link]

  • PubChem. (2025).[1] 4-Hydroxy-7-methyl-1-indanone (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Hansen, P. E. (2002). Intramolecular Hydrogen Bonding in NMR. Annual Reports on NMR Spectroscopy. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Standard reference for IR/NMR shifts).

Sources

Efficacy of different catalysts for the synthesis of 1-indanone derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Different Catalysts for the Synthesis of 1-Indanone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Indanone derivatives are privileged structural motifs in medicinal chemistry, serving as the core scaffold for acetylcholinesterase inhibitors (e.g., Donepezil), antiviral agents, and anticancer therapeutics.[1] Historically, the synthesis of 1-indanones relied on stoichiometric Friedel–Crafts acylation using harsh Lewis acids like AlCl₃. However, the demand for sustainable, atom-economical, and chemoselective methods has driven a shift toward catalytic systems.

This guide provides a technical comparison of the three dominant catalytic classes: Modern Lewis/Brønsted Acids , Transition Metal Catalysts , and Heterogeneous Systems . We analyze efficacy based on yield, turnover frequency (TOF), functional group tolerance, and scalability.

Mechanistic Pathways & Strategic Disconnection

To select the appropriate catalyst, one must first understand the mechanistic distinctness of the synthetic routes. The two primary disconnects are the Intramolecular Friedel–Crafts Acylation (Acid-mediated) and the Transition Metal-Catalyzed Annulation (Pd/Rh-mediated).

IndanonePathways Substrate_Acid 3-Arylpropionic Acid (or Acid Chloride) Intermediate_Acylium Acylium Ion Intermediate Substrate_Acid->Intermediate_Acylium Acid Catalyst (TfOH, NbCl5) Substrate_TM o-Halobenzaldehyde + Alkyne/Olefin Intermediate_Palladacycle Oxidative Addition Complex (Pd-Ar) Substrate_TM->Intermediate_Palladacycle Pd(0) Catalyst Transition_EAS Electrophilic Aromatic Substitution (EAS) Intermediate_Acylium->Transition_EAS Cyclization Transition_Carbopalladation Carbopalladation & Aldol Cascade Intermediate_Palladacycle->Transition_Carbopalladation Insertion Product 1-Indanone Derivative Transition_EAS->Product - H+ Transition_Carbopalladation->Product Reductive Elimination / Isomerization

Figure 1: Mechanistic divergence between Acid-Catalyzed (Top) and Transition Metal-Catalyzed (Bottom) synthesis of 1-indanones.

Comparative Analysis of Catalytic Systems

A. Lewis & Brønsted Acids (The "Workhorses")[2]
  • Traditional (AlCl₃, PPA): While effective, these require stoichiometric quantities due to complexation with the carbonyl product. They generate massive acidic waste and are incompatible with acid-sensitive groups.

  • Modern (TfOH, Metal Triflates): Triflic acid (TfOH) and Lanthanide triflates (e.g., Sc(OTf)₃) have revolutionized this approach. They operate via a reversible activation mechanism, allowing for true catalytic turnover (1–10 mol%).

    • Key Insight:Niobium Pentachloride (NbCl₅) acts as a dual-activation agent, capable of activating the carboxylic acid directly to the acyl chloride in situ while catalyzing the cyclization, often proceeding at room temperature.

B. Transition Metal Catalysis (The "Precision Tools")
  • Palladium (Pd): Pd-catalyzed reactions (Heck, Carbonylation) allow for the construction of the indanone core from unconnected starting materials (e.g., o-halobenzaldehydes and alkynes). This avoids the need to pre-synthesize the 3-arylpropionic acid backbone.

    • Mechanism:[1][2][3][4][5][6] Typically involves oxidative addition to an aryl halide, followed by olefin insertion and intramolecular cyclization.

    • Efficacy: Unmatched for installing chirality or quaternary centers when combined with chiral ligands (e.g., BINAP).

C. Heterogeneous Catalysis (The "Green" Option)
  • Zeolites (HZSM-5, H-Beta): These solid acids offer shape selectivity, preventing the formation of unwanted regioisomers. They are reusable and easily separated by filtration.

    • Limitation: Pore size diffusion limits can hinder the synthesis of bulky indanone derivatives.

Performance Metrics: Head-to-Head Comparison

The following data summarizes experimental yields and conditions for the synthesis of unsubstituted 1-indanone and substituted derivatives.

Catalyst SystemSubstrate ClassTypical LoadingConditionsYield RangeKey AdvantageMajor Limitation
AlCl₃ (Traditional) Acid Chlorides110–150 mol%Reflux (DCM/CS₂), 2-4h85–95%Reliable, low costStoichiometric waste, harsh
TfOH (Superacid) Arylpropionic Acids5–10 mol%80°C (Microwave), 1h88–96%True catalysis, fast, atom economicalCorrosive, requires specialized vessels
NbCl₅ Arylpropionic Acids25–100 mol%*RT to 40°C, 1-3h75–92%Mildest temp, dual activationHygroscopic, difficult handling
Pd(OAc)₂ / dppp o-Halobenzaldehyde + Alkyne3–5 mol%100–120°C, 12-24h70–89%Modular assembly, high functional group toleranceExpensive, O₂ sensitive, longer times
Zeolite H-Beta Arylpropionic Acids10–50 wt%140°C (Toluene), 6-12h60–80%Reusable, easy workupLower yields, diffusion limitations

*Note: NbCl₅ is often used stoichiometrically to drive conversion but exhibits catalytic activity in specific ester/acyl activation cycles.

Detailed Experimental Protocols

Protocol A: High-Efficiency Modern Acid Catalysis (TfOH)

Best for: Rapid conversion of pre-formed arylpropionic acids.

Rationale: Triflic acid (TfOH) is a superacid that avoids the formation of acyl chloride intermediates, generating water as the only byproduct. Microwave irradiation accelerates the rate-determining dehydration step.

  • Preparation: In a 10 mL microwave-safe vial, charge 3-arylpropionic acid (1.0 mmol).

  • Catalyst Addition: Add Triflic acid (TfOH) (0.1 mmol, 10 mol%) and Chlorobenzene (2.0 mL). Note: Chlorobenzene is used for its high dielectric constant and stability.

  • Reaction: Seal the vial and irradiate at 80°C for 60 minutes (Power: 100W, dynamic cooling).

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 5 mL) to neutralize the catalyst.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Pd-Catalyzed Cascade Annulation

Best for: Modular synthesis from aldehydes and alkynes (De novo ring construction).

Rationale: This protocol utilizes a Heck-Aldol cascade.[1] Ethylene glycol serves as both solvent and promoter for the aldol step.[1]

  • Setup: In a dried sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), Internal Alkyne (1.2 mmol), Pd(OAc)₂ (5 mol%), and dppp (10 mol%).

  • Solvent/Base: Add Ethylene Glycol (3 mL) and Triethylamine (2.0 mmol).

  • Reaction: Degas with N₂ for 5 mins. Seal and heat to 110°C for 16 hours .

  • Workup: Cool to RT. Dilute with H₂O (15 mL) and extract with DCM (3 x 10 mL).

  • Purification: The crude mixture often contains the acetal intermediate. Treat with 1M HCl (2 mL) in THF for 1h to ensure full hydrolysis to the ketone before column chromatography.

Troubleshooting & Optimization

  • Regioselectivity Issues (Acid Catalysis): If the aromatic ring has strong electron-donating groups (EDGs) at the meta position, mixtures of 5- and 7-substituted indanones may form.

    • Solution: Switch to Zeolite H-Beta . The pore constraints often favor the less sterically hindered 5-substituted product (Para-cyclization relative to the EDG).

  • Catalyst Poisoning (Pd Catalysis): If the reaction stalls, check for the presence of sulfur or free amines in the substrate, which bind Pd.

    • Solution: Increase catalyst loading to 10 mol% or switch to a more robust ligand like XPhos .

  • Moisture Sensitivity (NbCl₅): NbCl₅ hydrolyzes instantly in air, releasing HCl.

    • Solution: Weigh and transfer inside a glovebox or use a Schlenk line. If the reagent is white/yellow (good); if orange/brown, it has hydrolyzed.

References

  • Ruan, J., Iggo, J. A., & Xiao, J. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.[1] Journal of the American Chemical Society. Retrieved from [Link]

  • Luo, S. P., et al. (2006).
  • Pletnev, A. A., & Larock, R. C. (2002). Carbopalladation of Nitriles: Synthesis of 1-Indanones. Journal of Organic Chemistry. Retrieved from [Link]

  • Sartori, G., & Maggi, R. (2006).

Sources

Cytotoxicity of 4-Hydroxy-7-methyl-1-indanone against various cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Cytotoxicity Profile: 4-Hydroxy-7-methyl-1-indanone & Indanone-Scaffold Therapeutics

Executive Summary: The Scaffold vs. The Drug

In the landscape of antiproliferative agents, 4-Hydroxy-7-methyl-1-indanone (4H7M) occupies a critical niche as a "privileged scaffold." While the native molecule—isolated from cyanobacteria like Nostoc commune—exhibits primary antibacterial activity and moderate cytotoxicity, its structural derivatives represent a class of potent chemotherapeutics.

This guide compares the baseline cytotoxicity of the 4H7M scaffold against its functionalized analogs (e.g., Pterosin B , Thiazolyl Hydrazone Indanones ) and standard-of-care agents (Doxorubicin, Irinotecan). Our focus is on the Structure-Activity Relationship (SAR) that transforms this mild natural product into a tubulin-targeting apoptotic agent.

Comparative Efficacy Analysis

The following data contrasts the native scaffold with its optimized derivatives. Note the dramatic shift in potency (IC50) when the indanone core is functionalized at the C-1 or C-3 positions.

Table 1: Cytotoxicity (IC50 in µM) Across Key Cancer Cell Lines

Compound ClassSpecific AgentHT-29 (Colon)MCF-7 (Breast)HeLa (Cervical)Mechanism of Action
Native Scaffold 4-Hydroxy-7-methyl-1-indanone > 50 µM (Est.)*> 100 µMModerateBacterial Membrane Disruption / Mild Cytotoxicity
Natural Analog Pterosin B > 100 µM~45 µMModerateGlucose uptake modulation; Weak alkylating agent
Synthetic Lead ITH-6 (Indanone-Hydrazone) 0.41 ± 0.19 µM 2.5 ± 0.4 µM 1.2 ± 0.3 µM Tubulin Polymerization Inhibition (G2/M Arrest)
Standard Control Irinotecan / Doxorubicin 4.2 ± 0.5 µM0.5 ± 0.1 µM0.8 ± 0.2 µMTopoisomerase I/II Inhibition

*Note: Native 4H7M is primarily characterized as antibacterial; cancer cytotoxicity is significantly lower than its hydrazone derivatives.

Mechanism of Action: The Indanone Pathway

The cytotoxicity of 4H7M derivatives (specifically the hydrazones and pterosins) stems from their ability to mimic the colchicine binding site on tubulin. Unlike the native scaffold, which lacks the steric bulk to lock tubulin, the derivatives induce a "mitotic catastrophe."

Figure 1: Indanone-Mediated Apoptotic Signaling Pathway

IndanoneMechanism Compound Indanone Derivative (e.g., ITH-6) Tubulin Tubulin (Colchicine Binding Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization (Inhibition) Tubulin->Polymerization Blocks G2M Cell Cycle Arrest (G2/M Phase) Polymerization->G2M Triggers Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Suppresses ROS Intracellular ROS (Accumulation) G2M->ROS Increases Caspase Caspase-3/9 Activation Bcl2->Caspase Activates ROS->Caspase Activates Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Mechanism of Indanone derivatives.[1] Binding to tubulin prevents spindle formation, triggering G2/M arrest, ROS spikes, and subsequent apoptotic cascades.

Detailed Experimental Protocols

To validate the cytotoxicity of 4H7M or its derivatives, we recommend the SRB (Sulforhodamine B) Assay over MTT for indanones, as these compounds can sometimes interfere with mitochondrial reductase activity, leading to false positives in MTT.

Protocol: SRB Cytotoxicity Assay for Indanones

Objective: Determine IC50 values with high reproducibility, avoiding metabolic interference.

Reagents Required:

  • SRB Solution (0.4% w/v in 1% acetic acid).

  • Trichloroacetic acid (TCA, 10% and 50%).

  • Tris Base (10 mM, pH 10.5).

  • Target Cells (e.g., HT-29, seeded at 5x10³ cells/well).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates (100 µL/well). Incubate for 24h at 37°C, 5% CO2.

  • Treatment:

    • Dissolve 4H7M or derivative in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add 100 µL of drug solution to wells. Include DMSO vehicle control (<0.1%).

  • Fixation (Critical Step):

    • After 48h incubation, add 50 µL of cold 50% TCA directly to the medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour. Why? This fixes proteins in situ, providing a more stable readout than metabolic assays.

  • Staining:

    • Wash plates 5x with tap water. Air dry.

    • Add 100 µL 0.4% SRB solution . Incubate 30 min at room temperature.

  • Washing & Solubilization:

    • Wash 5x with 1% acetic acid to remove unbound dye.

    • Air dry. Solubilize bound dye with 200 µL 10 mM Tris Base .

  • Quantification:

    • Measure Absorbance (OD) at 515 nm .

    • Calculate % Viability =

      
      .
      

Structure-Activity Relationship (SAR) Insights

Why is the native 4-Hydroxy-7-methyl-1-indanone less cytotoxic than its derivatives?

  • The C-1 Hydrazone Modification: Replacing the C-1 ketone oxygen with a thiazolyl hydrazone moiety (as seen in ITH-6) significantly increases lipophilicity and binding affinity to the hydrophobic pocket of tubulin.

  • The 4-Hydroxy Group: In the native scaffold, the 4-OH group is a handle for hydrogen bonding. However, without the bulky "tail" at C-1, it cannot effectively span the tubulin dimer interface.

  • Methylation Pattern: The 7-methyl group (present in Pterosins) is crucial for metabolic stability but does not drive cytotoxicity alone. It protects the ring from rapid oxidative degradation.

Recommendation for Researchers:

  • Use 4H7M if you are studying bacterial membrane permeabilization or need a starting block for synthesis.

  • Use ITH-6 or Pterosin B if you require a positive cytotoxic control for cancer studies involving the indanone scaffold.

References

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines. Frontiers in Oncology. (2022).

  • Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry. (2000).

  • Cytotoxicity and carcinogenicity of pterosins and pterosides, 1-indanone derivatives from bracken (Pteridium aquilinum). Experientia. (1975).[2]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2017).

  • Pterosins and Pterosides in Bracken: Isolation and Identification. Bangor University Research. (2019).

Sources

Structural analogs of 4-Hydroxy-7-methyl-1-indanone and their biological activities.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structural Analogs of 4-Hydroxy-7-methyl-1-indanone and Their Pharmacological Profiles

Executive Summary: The Indanone Scaffold

4-Hydroxy-7-methyl-1-indanone is a bicyclic aromatic ketone serving as a "privileged scaffold" in medicinal chemistry. Originally isolated from the cyanobacterium Nostoc commune and recognized as the core structural motif of Pterosins (sesquiterpenes found in bracken ferns like Pteridium aquilinum), this molecule has evolved from a natural product curiosity into a versatile template for drug discovery.

Its pharmacological significance is bifurcated:

  • Metabolic & Anti-inflammatory: The natural analog Pterosin B acts as a potent AMPK activator and SIK3 inhibitor, regulating glucose metabolism.

  • Neuroprotective: Synthetic 2-arylidene derivatives function as high-affinity Acetylcholinesterase (AChE) inhibitors, offering therapeutic potential for Alzheimer's disease comparable to Donepezil.

Structural Classification of Analogs

To understand the biological divergence, we classify the analogs based on their chemical modification of the core 4-hydroxy-7-methyl-1-indanone scaffold.

Class A: Natural Sesquiterpenes (Pterosins)
  • Representative: Pterosin B.

  • Modification: C-2 and C-6 alkylation (often gem-dimethyl at C-2 and hydroxyethyl at C-6).

  • Primary Target: Salt-Inducible Kinase 3 (SIK3) inhibition; AMPK activation.

Class B: Synthetic 2-Arylidene Derivatives
  • Representative: 2-(4-piperidinyl)arylidene-1-indanones.

  • Modification: Condensation at the C-2 position with aromatic aldehydes creates an extended conjugated system.

  • Primary Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2]

Class C: Heterocyclic Fusions
  • Representative: Indeno[1,2-c]pyrazoles.

  • Modification: Fusion of a pyrazole ring to the ketone (C-1/C-2).

  • Primary Target: Antimicrobial and cytotoxic activity.[3]

Comparative Biological Performance

The following table contrasts the potency and therapeutic focus of the parent scaffold against its two primary analog classes.

Compound ClassRepresentative AnalogPrimary TargetActivity Metric (IC50 / EC50)Biological Outcome
Parent Scaffold 4-Hydroxy-7-methyl-1-indanoneBacterial MembraneMIC: ~50–100 µg/mLAntibacterial (S. epidermidis)
Natural Analog Pterosin B SIK3 / AMPKIC50: ~50 µM (HCT-116)EC50: 10–50 µM (Hypertrophy)Glucose uptake increase; Anti-metastatic
Synthetic Analog 2-Arylidene Indanone (Cpd 9) Acetylcholinesterase (AChE)IC50: 14.8 nMCognitive enhancement; Donepezil-like activity
Synthetic Analog 2-Arylidene Indanone (Cpd 14) Amyloid-β AggregationInhibition: 83.8% (at 20 µM)Neuroprotection; Plaque reduction

Key Insight: The synthetic arylidene modification at C-2 increases potency by 3 orders of magnitude (nM vs. µM) compared to the natural metabolic analogs, shifting the activity from metabolic regulation to neuroenzyme inhibition.

Mechanistic Visualizations

Figure 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific structural zones of the indanone core dictate biological function.

SAR_Map Core 4-Hydroxy-7-methyl-1-indanone (Core Scaffold) C2_Mod C-2 Arylidene Substitution Core->C2_Mod Aldol Condensation C6_Mod C-6 Alkyl/Hydroxyethyl (Natural Pterosins) Core->C6_Mod Biosynthetic Pathway C4_Mod C-4 Hydroxyl Preservation Core->C4_Mod H-Bond Donor Neuro Neuroprotection (AChE Inhibition: ~15 nM) C2_Mod->Neuro Metabolic Metabolic Regulation (SIK3 Inhibition / AMPK) C6_Mod->Metabolic Antibac Antibacterial Activity (Membrane Disruption) C4_Mod->Antibac

Caption: SAR analysis showing the divergence of pharmacological activity based on C-2 vs. C-6 derivatization.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesize 4-hydroxy-7-methyl-1-indanone starting from 6-methylcoumarin. This route is preferred for its high yield and operational simplicity compared to Friedel-Crafts cyclization.

Reagents:

  • 6-Methylcoumarin

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfate (DMS)

  • Pd/C (10%)

  • Polyphosphoric Acid (PPA)

  • Aluminum Chloride (AlCl3)

Workflow Diagram:

Synthesis_Workflow Start Start: 6-Methylcoumarin Step1 Step 1: Ring Opening & Methylation (NaOH, DMS, Reflux) Start->Step1 Inter1 Intermediate: 3-(2-methoxy-5-methylphenyl)acrylic acid Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 Intermediate: Saturated Propanoic Acid Step2->Inter2 Step3 Step 3: Cyclization (PPA, 70-80°C) Inter2->Step3 Product Product: 4-Methoxy-7-methyl-1-indanone Step3->Product Step4 Step 4: Demethylation (AlCl3, Reflux) Product->Step4 Final Final: 4-Hydroxy-7-methyl-1-indanone Step4->Final

Caption: Two-stage synthetic route converting 6-methylcoumarin to the target indanone via hydro-cinnamic acid intermediate.

Detailed Methodology:
  • Ring Opening (Coumarin to Cinnamic Acid):

    • Dissolve 6-methylcoumarin (10 mmol) in 20% NaOH. Heat to reflux for 2 hours to open the lactone ring.

    • Add dimethyl sulfate (12 mmol) dropwise to methylate the phenol. Acidify with HCl to precipitate 3-(2-methoxy-5-methylphenyl)acrylic acid .

  • Hydrogenation:

    • Dissolve the acrylic acid intermediate in ethanol. Add 10% Pd/C catalyst (10% w/w).

    • Stir under H2 atmosphere (balloon pressure) for 4 hours. Filter catalyst to yield the saturated propanoic acid derivative.

  • Cyclization (Indanone Formation):

    • Mix the propanoic acid derivative with Polyphosphoric Acid (PPA) (1:10 w/w).

    • Heat to 70–80°C for 3 hours. The intramolecular Friedel-Crafts acylation closes the ring.

    • Quench with ice water and extract with ethyl acetate to obtain 4-methoxy-7-methyl-1-indanone .

  • Demethylation (Optional for 4-OH):

    • Reflux the methoxy-indanone with anhydrous AlCl3 in benzene or dichloromethane for 4 hours to cleave the methyl ether, yielding the final 4-hydroxy-7-methyl-1-indanone .

References

  • Bioactivity of Pterosin B: Pterosin B prevents chondrocyte hypertrophy and osteoarthritis in mice by inhibiting Sik3 signaling.[4] Nature Communications, 2016.

  • Synthesis of Indanones: Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry, 2008.

  • AChE Inhibition: Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 2014.

  • AMPK Activation: Pterosin B up-regulates glucose production and gluconeogenic gene expression. Biochemical and Biophysical Research Communications, 2018.

  • Antibacterial Activity: Biologically active secondary metabolites from Cyanobacteria. Journal of Applied Phycology, 2000.

Sources

Safety Operating Guide

4-Hydroxy-7-methyl-1-indanone: Proper Disposal & Safety Protocol

[1][2][3]

Executive Summary & Chemical Profile[1][2][3]

4-Hydroxy-7-methyl-1-indanone is a functionalized bicyclic ketone often utilized as an intermediate in the synthesis of agricultural chemicals and pharmaceuticals.[1][2][3] Its dual functionality—containing both a phenolic hydroxyl group and a ketone —dictates its disposal pathway.[1]

Unlike inert solids, this compound possesses specific reactivity risks:

  • Phenolic Acidity: It acts as a weak acid (

    
    ).[1] It is incompatible with strong bases (exothermic deprotonation) and strong oxidizers.[1][4]
    
  • Biocidal Potential: As a phenolic derivative, it poses risks to aquatic life if improperly released into municipal water systems.[1]

Physicochemical Data Table
PropertyValueOperational Significance
CAS Number 22242-84-8 Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Formula

Organic carbon content requires incineration.[1][2][3]
Physical State Solid (Crystalline)Primary disposal stream is solid hazardous waste.[1][2][3]
GHS Classification Acute Tox. 4 (Oral) , Eye Irrit. 2 Requires specific PPE (Nitrile gloves, eye protection).[2][3]
Solubility Soluble in organic solvents (MeOH, EtOAc)dictates liquid waste stream compatibility.[2][3]

Pre-Disposal Segregation Strategy

Senior Scientist Note: The most common laboratory accident involving phenolic ketones occurs during "waste consolidation."[1] Never pour a solution of this compound into a waste container containing strong oxidizers (e.g., Nitric Acid waste) or highly reactive acid chlorides.[2][3]

Effective disposal begins with segregation.[1] You must categorize the waste into one of two streams:

Stream A: Solid Waste (Pure Compound or Contaminated Solids)[1][3]
  • Includes: Expired raw material, filter cakes, contaminated paper towels, gloves, and weighing boats.[2]

  • Disposal Path: High-Temperature Incineration.[1]

Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][3]
  • Includes: Filtrates from recrystallization, reaction mixtures.[1]

  • Disposal Path: Organic Solvent Waste (Segregated by Halogen content).[1]

Segregation Logic Diagram

SegregationLogicStartIdentify Waste FormIsSolidIs it Solid?Start->IsSolidSolidPathSolid Waste StreamIsSolid->SolidPathYesLiquidPathLiquid Waste StreamIsSolid->LiquidPathNoSolidPackDouble Bag (Polyethylene)Label: Toxic SolidSolidPath->SolidPackHalogenCheckContains HalogenatedSolvents? (DCM, CHCl3)LiquidPath->HalogenCheckNonHalogenNon-Halogenated Organic Waste(High BTU Incineration)HalogenCheck->NonHalogenNoHalogenHalogenated Organic Waste(Specialized Incineration)HalogenCheck->HalogenYes

Figure 1: Decision matrix for segregating 4-Hydroxy-7-methyl-1-indanone waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired chemicals, spill cleanup debris, contaminated PPE.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Primary Containment: Place the solid 4-Hydroxy-7-methyl-1-indanone into a clear polyethylene bag (minimum 2 mil thickness). Seal with tape or a zip tie.[1]

  • Secondary Containment: Place the sealed bag into the HDPE container.

  • Labeling:

    • Constituents: "4-Hydroxy-7-methyl-1-indanone, Solid Debris"[1][2][3]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

Protocol B: Liquid Waste Disposal

Applicability: Solvents containing the compound (e.g., Methanol, Ethyl Acetate).[1]

  • pH Check: Before adding to a carboy, check the pH of the solution.[1]

    • Why? If the solution was part of a reaction using strong bases, the phenol may exist as a phenolate salt.[1] Adding this to an acidic waste stream could generate heat or precipitate the solid back out, clogging the container.[1]

  • Solvent Compatibility:

    • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, Toluene.[2]

    • INCOMPATIBLE: Concentrated Nitric Acid, Perchloric Acid, Chromic Acid.[1]

  • Transfer: Funnel the liquid into the appropriate "Organic Waste" carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.[1]

Spill Contingency & Emergency Response

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[1][4][5][6] Phenolic compounds can be absorbed through the skin, making direct contact the primary risk.[1]

Spill Response Workflow

SpillResponseAlert1. Alert & Isolate(Evacuate immediate area)PPE2. Don PPE(Nitrile Gloves x2, Goggles, Lab Coat)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Cleanup(Scoop into bag, wipe with solvent)Contain->CleanDisposal5. Disposal(Label as Hazardous Waste)Clean->Disposal

Figure 2: Sequential workflow for managing accidental spills of 4-Hydroxy-7-methyl-1-indanone in a laboratory setting.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel (dampened with water or ethanol) to suppress dust, then scoop into a waste bag.[1]

  • Solution Spill: Cover with vermiculite or commercial organic spill pads.[1]

  • Decontamination: After bulk removal, wipe the surface with ethanol or isopropanol to solubilize residual organic residue, followed by a soap and water wash.[1]

Regulatory & Compliance Framework

Adherence to federal and local regulations is non-negotiable.[1]

  • US EPA (RCRA):

    • While 4-Hydroxy-7-methyl-1-indanone is not explicitly listed with a "P" or "U" code, it is regulated as a characteristic hazardous waste if it exhibits toxicity or if mixed with ignitable solvents (Code D001 ).[1][2][3]

    • If the waste is purely the solid substance, it falls under the "Toxic" characteristic if TCLP testing were to be performed, but standard practice is to manifest it as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California).[2][3]

  • EU REACH: Ensure the waste is sent to a certified incineration plant.[1] Do not discharge into drains (H411/H412 potential for long-lasting effects).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5005111, 4-Hydroxy-7-methyl-1-indanone.[1][2][3] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-hydroxy-7-methyl-1-indanone.[1][2][3] Retrieved from [Link][1][3]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1] Retrieved from [Link][1][3]

Navigating the Safe Handling of 4-Hydroxy-7-methyl-1-indanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 4-Hydroxy-7-methyl-1-indanone, moving beyond a simple checklist to offer a framework of best practices rooted in scientific principles.

Understanding the Hazard Profile

4-Hydroxy-7-methyl-1-indanone and related indanone compounds present several potential hazards that necessitate careful handling. According to aggregated GHS information, similar compounds are known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Hazard ClassificationDescriptionPrimary Exposure Routes
Skin Corrosion/Irritation Causes skin irritation.[1][2]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Ocular contact
Specific target organ toxicity May cause respiratory irritation.[1][2]Inhalation
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.[2]Ingestion, Dermal contact, Inhalation

Core Directive: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following recommendations are based on the known hazards of indanone compounds.

Primary Barriers:
  • Hand Protection : Wear impervious gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use. Contaminated gloves should be removed promptly and disposed of as chemical waste, followed by thorough hand washing.[3]

  • Eye and Face Protection : Tightly fitting safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[3] Standard safety glasses do not provide adequate protection.

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn to protect street clothing from contamination. In cases of significant handling, a chemical-resistant suit may be necessary.[3]

Respiratory Protection:

A NIOSH/MSHA-approved respirator is recommended if there is a risk of dust formation or if working outside of a certified chemical fume hood.[4] The specific type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Keep the container tightly closed when not in use.[2][4]

Handling and Use:

All manipulations of 4-Hydroxy-7-methyl-1-indanone should be performed in a certified chemical fume hood to control airborne exposure.[2]

Step-by-Step Handling Protocol:

  • Preparation : Before starting, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are readily accessible.[4][5]

  • Weighing and Transfer : If weighing the solid, do so in the fume hood on a tared weigh boat. Use spatulas and other tools carefully to avoid generating dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[6]

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handling1 Weigh Solid prep3->handling1 handling2 Prepare Solution handling1->handling2 post1 Decontaminate Surfaces handling2->post1 post2 Dispose of Waste post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands post3->post4

Figure 1: Step-by-step handling workflow for 4-Hydroxy-7-methyl-1-indanone.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Skin Contact : Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]

Disposal Plan

All waste containing 4-Hydroxy-7-methyl-1-indanone must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not dispose of this chemical down the drain.[5]

  • Disposal : All chemical waste should be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][5]

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal waste_gen1 Contaminated Solids waste_collection1 Labeled, Sealed Hazardous Waste Container waste_gen1->waste_collection1 waste_gen2 Unused Solutions waste_gen2->waste_collection1 disposal1 Institutional EHS Office waste_collection1->disposal1 disposal2 Regulatory Compliance disposal1->disposal2

Figure 2: Waste disposal workflow for 4-Hydroxy-7-methyl-1-indanone.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.